molecular formula C6H9N3 B596189 4-Ethylpyridazin-3-amine CAS No. 1314931-11-7

4-Ethylpyridazin-3-amine

カタログ番号: B596189
CAS番号: 1314931-11-7
分子量: 123.159
InChIキー: FFJICSHBUIEYOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Ethylpyridazin-3-amine is a chemical compound for research and experimental purposes. This product is intended for use by qualified laboratory and research personnel only. It is not for diagnostic or therapeutic use. All information provided is for informational purposes. This compound is of interest in organic synthesis and may serve as a building block for developing substances with potential biological activity. Please consult the safety data sheet before handling. For specific data on properties and applications, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-ethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-3-4-8-9-6(5)7/h3-4H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJICSHBUIEYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716981
Record name 4-Ethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314931-11-7
Record name 4-Ethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Ethylpyridazin-3-amine CAS 1314931-11-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for 4-Ethylpyridazin-3-amine (CAS 1314931-11-7) .[1] It is designed for medicinal chemists and process scientists utilizing this compound as a fragment in drug discovery or a building block in agrochemical synthesis.

CAS: 1314931-11-7 | Formula: C₆H₉N₃ | MW: 123.16 g/mol [1]

Executive Summary: The Scaffold Advantage

This compound represents a "privileged structure" in modern medicinal chemistry.[1] Unlike its pyridine analogs (e.g., 4-aminopyridine), the pyridazine ring introduces a second nitrogen atom, significantly altering the electronic landscape. This modification lowers the pKa of the ring nitrogen, reducing non-specific protein binding while maintaining a high dipole moment for specific interactions.

Key Applications:

  • Kinase Inhibitors: The 3-amino-pyridazine motif acts as a potent hinge-binding element , mimicking the adenine ring of ATP.[1]

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~123 Da and distinct polarity vectors, it is an ideal "seed" fragment for growing high-affinity ligands.[1]

  • Bioisosterism: It serves as a metabolically distinct isostere for 3-aminopyridine and 2-aminopyrimidine moieties.[1]

Physicochemical Profile

The following data aggregates calculated and class-based properties. Due to the specific isomeric nature of CAS 1314931-11-7, experimental validation is recommended for critical solubility assays.[1]

PropertyValue (Predicted/Typical)Significance in Drug Design
Molecular Weight 123.16 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
LogP (Octanol/Water) 0.4 – 0.7Amphiphilic; good membrane permeability potential.
TPSA ~52 ŲHigh polar surface area relative to size; favors solubility.
pKa (Ring N) ~5.5Less basic than pyridine (pKa ~5.2-5.5); reduced lysosomal trapping.[1]
H-Bond Donors 2 (Primary Amine)Critical for donor-acceptor motifs in active sites.[1]
H-Bond Acceptors 3 (2 Ring N, 1 Amine N)Facilitates water bridging and H-bond networking.[1]

Synthetic Methodologies

Protocol A: The Pyridazinone Activation Route (Recommended)

This robust workflow builds the ring with the ethyl group already in place, ensuring regiochemical fidelity.

Step 1: Ring Construction (4-Ethyl-3(2H)-pyridazinone)

  • Reagents: Hydrazine hydrate, 2-ethyl-4-oxo-2-butenoic acid (or ethyl 2-ethyl-3-formylpropionate).[1]

  • Mechanism: Condensation of hydrazine with the dicarbonyl precursor followed by cyclization.

  • Process: Reflux in ethanol/acetic acid. The ethyl group at position 2 of the succinic precursor dictates the 4-position on the pyridazine ring.

Step 2: Aromatization/Activation (3-Chloro-4-ethylpyridazine)

  • Reagents: Phosphorus oxychloride (POCl₃).

  • Conditions: Reflux (90-100°C) for 2-4 hours.

  • Critical Note: POCl₃ converts the tautomeric enol (-OH) to a chloride leaving group, activating the position for nucleophilic attack.

Step 3: Amination (this compound) [1]

  • Reagents: Aqueous Ammonia (25-30%) or Ethanolic Ammonia.[1]

  • Conditions: Sealed tube/autoclave at 120-140°C for 8-12 hours.

  • Purification: The product is basic. Acid-base extraction (dissolve in HCl, wash with DCM, basify with NaOH, extract into EtOAc) yields the free amine.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis and the key intermediate transitions.

SynthesisPath Precursor 2-Ethyl-4-oxo-butenoic Acid (Precursor) Intermediate1 4-Ethyl-3(2H)-pyridazinone (Cyclized Core) Precursor->Intermediate1 Hydrazine Hydrate EtOH, Reflux Intermediate2 3-Chloro-4-ethylpyridazine (Activated Electrophile) Intermediate1->Intermediate2 POCl3 Deoxychlorination Product This compound (Target Ligand) Intermediate2->Product NH3 (aq) High Temp/Pressure

Figure 1: Step-wise synthesis of this compound ensuring regiochemical control.

Medicinal Chemistry Application: The Hinge Binder

In kinase drug discovery, the "hinge region" of the ATP binding site is the primary anchor point. This compound is designed to exploit this via a Donor-Acceptor (D-A) motif.[1]

Mechanism of Action
  • Acceptor (N2): The nitrogen at position 2 of the pyridazine ring possesses a lone pair oriented to accept a hydrogen bond from the backbone amide NH of the kinase hinge (e.g., Val, Leu residues).

  • Donor (NH₂): The exocyclic 3-amino group donates a hydrogen bond to the backbone carbonyl of the hinge.

  • Hydrophobic Vector (Ethyl): The 4-ethyl group projects into the "gatekeeper" region or the solvent-exposed front pocket, providing a handle for selectivity tuning without significantly increasing molecular weight.[1]

Visualization: Pharmacophore Map

Pharmacophore Ligand This compound Hinge_NH Kinase Hinge (Backbone NH) Ligand->Hinge_NH H-Bond Acceptor (N2) Hinge_CO Kinase Hinge (Backbone C=O) Ligand->Hinge_CO H-Bond Donor (3-NH2) Gatekeeper Hydrophobic Pocket (Gatekeeper) Ligand->Gatekeeper Van der Waals (4-Ethyl)

Figure 2: Interaction map showing the bidentate H-bond network typical of pyridazine kinase inhibitors.

Safety & Handling Protocols

As with many low-molecular-weight amines, strict safety adherence is non-negotiable.[1]

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Treat as a potential sensitizer.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

  • Stability: Stable under standard laboratory conditions but susceptible to oxidation over prolonged exposure to air. Solutions in DMSO or Methanol should be used within 24 hours or stored at -20°C.[1]

References

  • BenchChem. (2025). 6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Derivative in Drug Discovery. Retrieved from

  • National Institutes of Health (NIH). (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds. Retrieved from

  • Molecules (MDPI). (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [1]

  • Google Patents. (2016). WO2016180833A1 - Process for preparing 4-amino-pyridazines.[1] Retrieved from

  • ChemicalBook. (2024). 4-Aminopyridazine Synthesis and Properties. Retrieved from [1]

Sources

solubility of 4-ethylpyridazin-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Ethylpyridazin-3-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic amine of interest in pharmaceutical and agrochemical research. In the absence of extensive published quantitative data, this document establishes a predictive framework for solubility based on first principles of chemical structure and intermolecular forces. It further presents a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to advance its application in discovery and development pipelines.

Introduction: The Significance of this compound

Heterocyclic compounds form the backbone of a vast array of functional molecules. Within this class, pyridazine derivatives are recognized as versatile intermediates and active moieties in medicinal and agricultural chemistry.[1] These compounds are subjects of research for potential applications in treating conditions such as Alzheimer's disease, depression, and anxiety.[1]

This compound (C₆H₉N₃) is a substituted pyridazine characterized by an ethyl group at the 4-position and a primary amine at the 3-position. Its chemical structure suggests a nuanced solubility profile, governed by the interplay of its polar amine group, the aromatic pyridazine core, and the non-polar ethyl substituent. Understanding the solubility of this molecule is a critical first step in its journey from a laboratory curiosity to a viable candidate for development. Solubility dictates formulation strategies, bioavailability, and the feasibility of purification and scale-up processes. This guide provides the foundational knowledge and practical methodology to expertly characterize this crucial parameter.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[2][3] To predict the solubility of this compound, we must dissect its molecular structure.

  • Polar Moieties: The molecule contains two key polar features:

    • The pyridazine ring : A six-membered aromatic ring containing two adjacent nitrogen atoms. These nitrogen atoms, with their lone pairs of electrons, are sites for hydrogen bonding and dipole-dipole interactions.

    • The primary amine (-NH₂) group : This is a potent hydrogen-bond-donating and accepting group, significantly enhancing polarity and promoting solubility in protic solvents.[4][5]

  • Non-Polar Moiety: The ethyl (-CH₂CH₃) group is a hydrophobic hydrocarbon chain. This region interacts favorably with non-polar solvents through van der Waals forces.[3]

Predicted Solubility Profile:

  • High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amine group and the ring nitrogens of this compound.[3][6]

  • Good Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles and can accept hydrogen bonds, allowing for favorable interactions with the molecule's polar regions.

  • Lower Solubility in Non-Polar Solvents (e.g., Toluene, Hexane): The dominant polar nature of the pyridazine amine core will likely limit its solubility in solvents that rely solely on weaker van der Waals forces for interaction.[7] The hydrophobic ethyl group will contribute slightly to solubility in these solvents, but it is unlikely to overcome the influence of the polar functional groups.

The logical relationship between the compound's structure and its expected solubility is visualized below.

cluster_molecule This compound Structure cluster_solvents Solvent Classes cluster_solubility Predicted Solubility Outcome Molecule C₆H₉N₃ Amine Primary Amine (-NH₂) (H-Bond Donor/Acceptor) Molecule->Amine Pyridazine Pyridazine Ring (Polar, H-Bond Acceptor) Molecule->Pyridazine Ethyl Ethyl Group (-C₂H₅) (Non-Polar) Molecule->Ethyl PolarProtic Polar Protic (e.g., Methanol) Amine->PolarProtic Strong Interaction PolarAprotic Polar Aprotic (e.g., DMSO) Amine->PolarAprotic Good Interaction Pyridazine->PolarProtic Pyridazine->PolarAprotic NonPolar Non-Polar (e.g., Hexane) Ethyl->NonPolar Favorable Interaction HighSol High Solubility PolarProtic->HighSol MedSol Moderate to Good Solubility PolarAprotic->MedSol LowSol Low Solubility NonPolar->LowSol

Caption: Predicted solubility based on molecular features.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To move from prediction to quantification, a robust experimental method is required. The isothermal equilibrium shake-flask method is a gold-standard "excess solid" technique for determining thermodynamic solubility.[8] It is trustworthy because it ensures the solvent is fully saturated at a given temperature, providing a true measure of equilibrium solubility.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Constant-temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~10-20 mg of solid per 1 mL of solvent. Record the exact mass of the compound added.

    • Causality Check: Adding excess solid is the cornerstone of this method. It guarantees that the equilibrium established is between the saturated solution and the solid phase, defining the thermodynamic solubility limit.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours).

    • Causality Check: Continuous agitation ensures a homogenous mixture and accelerates the dissolution process. Maintaining a constant temperature is critical, as solubility is temperature-dependent. The equilibration time must be sufficient to reach a steady state, which should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration no longer changes.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to let the excess solid settle.

    • Causality Check: This step prevents clogging of the filter and ensures that only the saturated supernatant is sampled.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step removes all undissolved solid particles.

    • Self-Validation: Filtration is a critical self-validating step. Failure to remove microscopic solids would lead to an overestimation of the dissolved concentration, invalidating the result.

  • Dilution and Quantification: Accurately dilute the filtered saturate with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the sample using a pre-calibrated method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the workflow for this protocol.

start Start prep 1. Preparation Add excess solid to vial start->prep add_solvent 2. Solvent Addition Add precise volume of solvent prep->add_solvent equilibrate 3. Equilibration Agitate at constant T (e.g., 24-48h) add_solvent->equilibrate settle 4. Phase Separation Allow excess solid to settle equilibrate->settle sample 5. Sampling & Filtration Withdraw supernatant through 0.22µm filter settle->sample quantify 6. Quantification Dilute and analyze (e.g., HPLC-UV) sample->quantify calculate 7. Calculation Determine solubility in mg/mL or mol/L quantify->calculate end End calculate->end

Sources

pKa values of 3-aminopyridazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling of 3-Aminopyridazine Derivatives: A Guide to pKa Modulation in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Structural Biologists

Executive Summary

The 3-aminopyridazine scaffold represents a privileged pharmacophore in modern drug discovery, widely utilized in kinase inhibitors (e.g., JAK, SYK, and CDK inhibitors) and GPCR ligands. Its utility stems from its ability to function as a bidentate hydrogen bond donor/acceptor pair within the kinase hinge region. However, the physicochemical behavior of this scaffold—specifically its acid dissociation constant (


)—is frequently misunderstood, leading to suboptimal optimization of solubility and permeability (

).

This guide provides a definitive analysis of the ionization behavior of 3-aminopyridazine, resolving the "protonation site" controversy and providing actionable protocols for


 determination and modulation.

Theoretical Framework: Electronic Structure & Ionization

To rationally design drugs containing this scaffold, one must first understand where and why protonation occurs.

The Protonation Site Controversy

Unlike simple amines, 3-aminopyridazine does not protonate at the exocyclic amine. The lone pair on the exocyclic nitrogen (


) is heavily delocalized into the electron-deficient pyridazine ring, imparting significant 

character and reducing its basicity.

The Consensus Site: Protonation occurs at the ring nitrogen at position 2 (N2 ).

  • Mechanism: Protonation at N2 allows for the formation of a resonance-stabilized cation where the positive charge is delocalized between N2 and the exocyclic nitrogen. This creates a stable "amidine-like" system.

  • Why not N1? N1 is less basic due to the adjacent electron-withdrawing N2 and the lack of direct resonance stabilization from the C3-amino group.

Tautomeric Equilibrium

While the amino tautomer is the dominant species in solution (>99%), the imino form contributes to the electronic landscape during binding events. The high energy of the imino form is a key reason why the exocyclic nitrogen is not the primary proton acceptor.

Visualization: Resonance & Protonation Pathway

The following diagram illustrates the resonance stabilization that dictates the N2 protonation site.

ProtonationMechanism Neutral Neutral 3-Aminopyridazine (Dominant Amino Tautomer) Transition Protonation Event (+ H+) Neutral->Transition CationN2 N2-Cation (Preferred) Resonance Stabilized (Amidine-like) Transition->CationN2 Major Pathway CationN1 N1-Cation (Disfavored) No Direct Resonance Electrostatic Repulsion Transition->CationN1 Minor Pathway CationExo Exocyclic-N Cation (Highly Unstable) Loss of Aromaticity Transition->CationExo Forbidden CationN2->CationN2 Charge Delocalization (N2 <-> N_exo)

Caption: Fig 1. Thermodynamic preference for N2 protonation driven by amidine-like resonance stabilization.

Structure-Property Relationships (SAR)

Modulating the


 of the pyridazine ring is a primary tactic to alter solubility and lipophilicity. The parent 3-aminopyridazine has a 

of approximately 5.2 .[1] Substituents at positions 4, 5, and 6 shift this value according to Hammett electronic parameters.
Table 1: Impact of Substituents on 3-Aminopyridazine Basicity
Substituent (R)PositionElectronic EffectPredicted

Shift
Approx.

Rationale
-H (Parent) --Reference05.2 Baseline resonance stabilization.
-CH3 6Weak EDG (Inductive)+0.3 to +0.55.6 Alkyl donation stabilizes the cation.
-OCH3 6Strong EDG (Resonance)+0.8 to +1.26.2 Lone pair donation strongly stabilizes N2 cation.
-Cl 6EWG (Inductive)-2.0 to -2.52.9 Strong inductive withdrawal destabilizes the cation.
-CF3 6Strong EWG-3.0 to -3.51.8 Strongest withdrawal; renders ring non-basic at phys. pH.
-NH2 6Strong EDG+1.56.7 Creates a symmetric, highly basic system.

Note: Values are derived from comparative analysis of pyridine/pyridazine datasets and Hammett equation extrapolations [1][2].

Strategic Insight:

  • To increase solubility (lower LogD): Add EDGs (OMe, Me) to raise

    
     above 6.0, ensuring a higher fraction of ionization at intestinal pH.
    
  • To increase permeability (higher LogD): Add EWGs (Cl, CF3) to lower

    
     below 4.0, ensuring the neutral species dominates at physiological pH (7.4).
    

Experimental Determination: Validated Protocols

For 3-aminopyridazine derivatives, UV-metric titration (Spectrophotometric) is superior to Potentiometric titration.

  • Reasoning: Many kinase inhibitors have low aqueous solubility (<10 µM). Potentiometry requires mM concentrations. UV-metric methods work at µM levels and leverage the distinct spectral shift between the neutral and protonated pyridazine ring.

Protocol: High-Throughput UV-Metric Determination

Reagents:

  • Universal Buffer (Briton-Robinson or Phosphate-Citrate) covering pH 2.0 – 10.0.

  • Stock solution of analyte (10 mM in DMSO).

Workflow:

  • Sample Prep: Dilute stock to 50 µM in buffers ranging from pH 2.0 to 10.0 (0.5 pH increments). Ensure DMSO < 2%.

  • Blanking: Prepare identical buffer plates without compound to subtract background absorbance.

  • Spectral Scan: Measure Absorbance (200–400 nm).

  • Isosbestic Point Identification: Locate wavelengths where absorbance is pH-independent (validates a 2-state equilibrium).

  • Data Fitting: Plot Absorbance vs. pH at

    
     of the neutral species. Fit to the Henderson-Hasselbalch equation.
    
Visualization: UV-Metric Workflow

UVMetricWorkflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis Step1 Dissolve Cmpd (10mM DMSO) Step2 Aliquot into Buffer Plate (pH 2-10) Step1->Step2 Step3 UV Scan (200-400nm) @ 25°C Step2->Step3 Step4 Identify Lambda Max & Isosbestic Pts Step3->Step4 Step5 Plot Abs vs pH Step4->Step5 Step6 Sigmoidal Fit (Henderson-Hasselbalch) Step5->Step6 Result Calculate pKa Step6->Result

Caption: Fig 2. Step-by-step workflow for spectrophotometric pKa determination of low-solubility scaffolds.

Implications for Drug Design

Kinase Hinge Binding

In the kinase hinge region, the 3-aminopyridazine motif typically adopts a specific binding mode:

  • N2 (Ring): Accepts a hydrogen bond from the backbone NH of the hinge residue.

  • Exocyclic

    
    :  Donates a hydrogen bond to the backbone Carbonyl of the hinge residue.
    

Critical Design Note: If the


 is too high (>7.0), the N2 nitrogen may be protonated before binding, incurring a significant desolvation penalty and electrostatic repulsion against the hinge NH. Maintaining a 

between 3.0 and 6.0 is optimal for maintaining the neutral, H-bond accepting state required for binding [3].
Solubility vs. Permeability Trade-off
  • Low pH (Stomach): A

    
     of ~5.2 ensures the molecule is ionized (protonated) and soluble.
    
  • Neutral pH (Blood/Tissue): The molecule becomes neutral, facilitating passive membrane diffusion.

  • Optimization: If a lead compound has poor oral bioavailability, check the

    
    . If it is < 3.0 (e.g., due to multiple EWGs), it may never ionize in the gut, limiting dissolution.
    

References

  • Substituent Effects on Basicity

    • Title: Theoretical prediction of relative and absolute pKa values of aminopyridines.[2]

    • Source: ResearchG
    • URL:[Link]

  • Experimental Values & Properties

    • Title: 3-Aminopyridazine PubChem Compound Summary.
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: Pyridine and Pyridazine Scaffolds in Drug Discovery.
    • Source: N
    • URL:[Link]

  • Methodology (UV-Metric)

    • Title: Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy.[3]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

4-Ethylpyridazin-3-amine: Technical Safety & Handling Guide

[1]

Document Control:

  • Subject: 4-Ethylpyridazin-3-amine (CAS: 1314931-11-7)[1][2][3]

  • Document Type: Technical Whitepaper & Safety Protocol

  • Version: 2.0 (Research & Development Focus)

Executive Summary

This compound is a specialized heteroaromatic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals.[1] Unlike common reagents, its safety profile is dictated by the unique electronic properties of the 1,2-diazine (pyridazine) ring system. This guide moves beyond standard compliance, offering a mechanistic understanding of the compound's reactivity, toxicology, and handling requirements to ensure data integrity and personnel safety in high-throughput screening (HTS) and medicinal chemistry workflows.

Chemical Identity & Physicochemical Profiling[1][4]

Understanding the physicochemical baseline is critical for predicting solubility, membrane permeability, and reactivity during synthesis.

PropertySpecificationTechnical Note
CAS Number 1314931-11-7Unique identifier for inventory tracking.[1]
IUPAC Name This compoundCore scaffold: 1,2-diazine.[1]
Molecular Formula C₆H₉N₃High nitrogen content implies potential basicity.
Molecular Weight 123.16 g/mol Fragment-like; favorable for lead optimization.
Predicted LogP ~0.65Moderate hydrophilicity; likely water-soluble at low pH.
Predicted pKa ~5.0 - 6.0The 3-amino group is less basic than pyridine analogs due to the adjacent ring nitrogen (alpha-effect/electron withdrawal).[1]
Physical State Solid (Crystalline)Hygroscopic potential requires desiccated storage.

Hazard Identification & Risk Assessment (GHS)[1][4][5]

While specific toxicological data for this exact analog is limited, "read-across" toxicology from the structural parent pyridazin-3-amine (CAS 5469-70-5) and related alkyl-aminopyridazines dictates the following precautionary profile.

Mechanistic Hazard Analysis
  • Acute Toxicity (Oral): Pyridazines are metabolically active. The hydrazine-like motif (N-N bond) can be metabolically cleaved or oxidized, potentially generating reactive intermediates.

  • Irritation (pH Driven): As a primary amine, aqueous solutions will be alkaline (pH > 8), causing immediate irritation to mucous membranes and corneal tissue.

  • Sensitization: Heterocyclic amines are structural alerts for skin sensitization; avoid repeated dermal contact.

GHS Classification (Predicted/Read-Across)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][5]

    • H315: Causes skin irritation.[4][6]

    • H319: Causes serious eye irritation.[4][6]

    • H335: May cause respiratory irritation.[4]

Precautionary Decision Tree

The following logic flow dictates the PPE and engineering controls based on the state of the material.

SafetyFlowStartHandling this compoundStateCheckState of Matter?Start->StateCheckSolidSolid / PowderStateCheck->SolidWeighingSolutionSolution / DissolvedStateCheck->SolutionReaction/WorkupDustRiskRisk: Inhalation & ParticulatesSolid->DustRiskSplashRiskRisk: Skin Absorption & pH BurnSolution->SplashRiskControl1Control: Fume Hood + N95/P100DustRisk->Control1ActionProceed with SynthesisControl1->ActionControl2Control: Nitrile Gloves (Double) + GogglesSplashRisk->Control2Control2->Action

Figure 1: Operational safety decision tree for handling aminopyridazines.

Safe Handling & Storage Protocols

The "Amine Integrity" Storage Protocol

Aminopyridazines are prone to oxidation (N-oxide formation) and carbonate formation (absorbing CO₂ from air) if stored improperly.[1]

  • Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Experimental Workflow: Solubilization

Objective: Prepare a 100 mM stock solution for biological assay without precipitating the free base.

  • Solvent Choice: DMSO is the preferred solvent. Avoid protic solvents (MeOH/EtOH) for long-term stock storage to prevent slow solvolysis or ester exchange if used in subsequent coupling.

  • Acidification: If solubility is poor in aqueous media, add 1.0 equivalent of HCl or Formic Acid to protonate the exocyclic amine (forming the salt), which drastically improves aqueous solubility.

Synthesis & Application Context

In drug discovery, this compound is a versatile nucleophile.[1] It is commonly employed in SɴAr (Nucleophilic Aromatic Substitution) reactions or Buchwald-Hartwig Cross-Couplings to install the pyridazine moiety onto larger scaffolds.

Mechanistic Pathway: Pyridazine Functionalization

The 3-amino group acts as the nucleophile. However, the N2 nitrogen of the ring can also be nucleophilic, leading to potential regioselectivity issues (N-alkylation vs. exocyclic N-alkylation).[1]

SynthesisPathPrecursor4-Ethyl-3-chloropyridazineIntermediateMeisenheimer ComplexPrecursor->IntermediateNucleophilic AttackReagent+ NH3 (Ammonia)Reagent->IntermediateProductThis compoundIntermediate->Product-HCl (Aromatization)SideProductBis-alkylation (Impurity)Product->SideProductExcess Reagent/Heat

Figure 2: Primary synthetic route via ammonolysis of the chloro-precursor.[1] Note the risk of over-alkylation.

Emergency Response & First Aid

This section prioritizes scientific causality over generic advice.

Exposure RouteImmediate ActionScientific Rationale
Eye Contact Irrigate 15+ mins with saline/water.[1][4] Lift eyelids.Amines are lipophilic bases; they penetrate the corneal epithelium rapidly. Immediate dilution is vital to prevent permanent alkaline burns.
Skin Contact Wash with soap and water.[4][6] Do not use ethanol. Ethanol acts as a permeation enhancer, potentially driving the compound deeper into the dermis.
Ingestion Rinse mouth. Do NOT induce vomiting. Vomiting risks aspirating the alkaline compound into the lungs (chemical pneumonitis).
Inhalation Move to fresh air.[7][4][5][6] Monitor for 24h.Delayed pulmonary edema is possible with nitrogenous irritants.

References

  • PubChem Compound Summary. (2025). Pyridazin-3-amine (CID 118425).[1] National Center for Biotechnology Information. [Link][1]

  • European Chemicals Agency (ECHA). (2025).[8] C&L Inventory: Pyridazine derivatives. [Link][1]

  • Journal of Medicinal Chemistry. (2016). Pyridazine Scaffolds in Kinase Inhibitor Design. (General reference for scaffold utility).

difference between 4-ethylpyridazin-3-amine and 4-aminopyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 4-ethylpyridazin-3-amine and 4-aminopyridazine , focusing on their structural divergences, electronic properties, synthetic accessibility, and medicinal chemistry applications.

Structural Divergence, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary

In the landscape of nitrogen heterocycles, pyridazines (1,2-diazines) are critical bioisosteres for phenyl and pyridine rings, offering unique polarity and hydrogen-bonding capabilities.

  • 4-Aminopyridazine is a fundamental scaffold often used to probe electronic requirements of a binding pocket or as a precursor to fused systems (e.g., imidazo[1,2-b]pyridazines).

  • This compound is a highly functionalized "ortho-substituted" regioisomer. The presence of the ethyl group at C4 adjacent to the amine at C3 introduces steric pressure and lipophilicity (LogP) modulation that drastically alters the molecule's pharmacokinetic profile and binding kinetics compared to the unsubstituted 4-amino isomer.

Structural & Electronic Analysis

Nomenclature and Regiochemistry

The fundamental difference lies in the position of the amine relative to the ring nitrogens and the alkyl substituent.

Feature4-AminopyridazineThis compound
IUPAC Name Pyridazin-4-amineThis compound
Amine Position C4 (Meta-like to N1/N2)C3 (Ortho to N2)
Substituents NoneEthyl group at C4
Symmetry

(Planar)

(Asymmetric)
Steric Environment UnhinderedOrtho-Effect: Ethyl group at C4 sterically crowds the C3-amine.
Electronic Properties and Basicity (pKa)

Pyridazines are electron-deficient (π-deficient) heterocycles. The position of the amino group dictates the basicity and site of protonation.

  • 4-Aminopyridazine (

    
    ):  The amino group at C4 can donate electron density into the ring via resonance, stabilizing the conjugate acid. Protonation typically occurs at N1  (para to the amine) to maximize resonance stabilization.
    
  • This compound (

    
    ): 
    
    • Resonance: The C3-amine is directly adjacent to N2. This creates an amidine-like system (

      
      ), but the electron-withdrawing nature of the adjacent N2 reduces the availability of the exocyclic nitrogen lone pair.
      
    • Steric Inhibition: The C4-ethyl group can force the C3-amino group slightly out of planarity, reducing orbital overlap (

      
      ) and potentially lowering the pKa compared to unsubstituted 3-aminopyridazine.
      
Tautomerism
  • 4-Aminopyridazine: Exists almost exclusively in the amino form.

  • This compound: Predominantly exists in the amino form in solution, but the proximity of the amine to the ring nitrogen (N2) allows for a kinetically accessible imino tautomer, which can be relevant in specific enzyme active sites (e.g., kinase hinge regions).

Synthetic Methodologies

The synthesis of these two molecules requires divergent strategies. 4-Aminopyridazine is often accessed via reduction, while the substituted 3-amine requires regioselective construction.

Visualization of Synthetic Logic

SynthesisPathways cluster_0 Pathway A: 4-Aminopyridazine cluster_1 Pathway B: this compound Start4 4-Nitropyridazine-1-oxide Prod4 4-Aminopyridazine Start4->Prod4 Fe / AcOH or H2 / Pd-C Start3 3-Amino-6-chloropyridazine Inter3 3-Amino-4-bromo- 6-chloropyridazine Start3->Inter3 NBS / MeCN (Regioselective Bromination) Coupling Suzuki Coupling (Ethylboronic acid) Inter3->Coupling Pd(dppf)Cl2 / Base Prod3 This compound Coupling->Prod3 H2 / Pd-C (Dechlorination)

Figure 1: Divergent synthetic pathways. Pathway A utilizes reduction of the nitro-oxide scaffold. Pathway B employs a modular cross-coupling approach to install the ethyl group.

Protocol A: Synthesis of 4-Aminopyridazine

Mechanism: Reduction of 4-nitropyridazine-1-oxide. Rationale: Direct amination of pyridazine is difficult due to poor nucleophilicity. The N-oxide activates the ring for nitration, and subsequent reduction removes the oxide and reduces the nitro group simultaneously.

  • Reagents: 4-Nitropyridazine-1-oxide (1.0 eq), Iron powder (5.0 eq), Glacial Acetic Acid.

  • Procedure:

    • Suspend 4-nitropyridazine-1-oxide in glacial acetic acid.

    • Add iron powder portion-wise while maintaining temperature

      
       (Exothermic).
      
    • Heat to

      
       for 2 hours.
      
    • Filter hot through Celite to remove iron salts.[1]

    • Concentrate filtrate; neutralize with saturated

      
      .
      
    • Extract with EtOAc (x3), dry over

      
      , and concentrate.
      
  • Yield: Typically 70-85%.[2]

Protocol B: Synthesis of this compound

Mechanism: Regioselective bromination followed by Suzuki-Miyaura coupling. Rationale: Direct ethylation (Minisci reaction) often yields mixtures of C4/C5 isomers. The bromination/coupling route is self-validating and regiochemically pure.

  • Step 1: Bromination

    • Substrate: 3-Amino-6-chloropyridazine (Commercial).

    • Reagents: NBS (1.05 eq),

      
       (Solvent).
      
    • Protocol: Dissolve substrate in acetonitrile. Add NBS at

      
      . Stir at RT for 4h. The amino group directs bromine to the ortho-position (C4).
      
    • Outcome: 3-Amino-4-bromo-6-chloropyridazine.

  • Step 2: Suzuki Coupling

    • Reagents: Ethylboronic acid (1.5 eq),

      
       (5 mol%), 
      
      
      
      (3.0 eq), Dioxane/Water (4:1).
    • Protocol: Degas solvents. Combine reagents in a sealed tube. Heat at

      
       for 12h under Argon.
      
    • Workup: Filter, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).

  • Step 3: Hydrodechlorination

    • Reagents:

      
       (balloon), 10% Pd/C, MeOH, 
      
      
      
      .
    • Protocol: Hydrogenate at RT for 6h. The C6-Cl is labile and removed, leaving the C4-ethyl and C3-amine intact.

Medicinal Chemistry Implications[3][4][5][6][7][8]

SAR and Binding Modes
  • 4-Aminopyridazine: Acts as a monodentate donor or acceptor depending on the pocket. It is often too polar to cross the BBB effectively without lipophilic substitution.

  • This compound:

    • Kinase Hinge Binder: The N2-nitrogen (acceptor) and C3-amine (donor) form a classic "donor-acceptor" motif suitable for binding to the hinge region of kinases (e.g., ATP binding site).

    • Lipophilic Clamp: The C4-ethyl group can access small hydrophobic pockets (gatekeeper residues) adjacent to the hinge, improving potency and selectivity over the unsubstituted analog.

Physicochemical Comparison[9][10][11]
Property4-AminopyridazineThis compoundImpact on Drug Design
MW 95.10123.16Small fragment vs. functionalized core.
cLogP -0.8 (Hydrophilic)~0.5 (Amphiphilic)Ethyl group improves membrane permeability.
TPSA ~52

~52

Similar polar surface area.
H-Bond Donors 1 (

)
1 (

)
Identical count, different vector.
Metabolic Liability N-oxidationEthyl oxidation (

-hydroxylation)
Ethyl group introduces a soft metabolic spot.
Visualization of Electronic Resonance

Resonance cluster_4amino 4-Aminopyridazine (Resonance) cluster_3amino This compound (Resonance) N4 N1 Protonation (Major) Res4 Charge delocalized to Ring C3/C5 N4->Res4 Stabilization N3 N2 Protonation (Major) Res3 Amidine-like Resonance (N-C=N) N3->Res3 Strong Steric Ethyl Group (Steric Clash) Steric->Res3 Weakens Planarity

Figure 2: Electronic comparison. The 3-amino isomer benefits from amidine-like resonance, but the ethyl group introduces steric strain that may modulate this electronic delocalization.

References

  • Coelho, A., et al. (2004). "Expeditive Synthesis of 4-Substituted 3-Aminopyridazines." Synthesis, 2004(16), 2721-2724.

  • Kuraishi, T. (1956). "Synthesis of 4-Aminopyridazine." Pharmaceutical Bulletin, 4(2), 137-138.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Pyridazine bioisosteres).
  • Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals... in the alkylation of heterocycles." Tetrahedron, 27(15), 3575-3579.

Sources

Methodological & Application

Application Note & Protocol: A Facile One-Pot, Three-Component Synthesis of 3-Amino-4-Alkylpyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The pyridazine ring is a privileged heterocyclic motif in medicinal chemistry, valued for its unique physicochemical properties that often impart favorable pharmacokinetic profiles and potent biological activity.[1] Specifically, the 3-aminopyridazine scaffold is a core component of several approved pharmaceuticals, highlighting its significance in drug design and development.[1] Traditional multi-step syntheses of substituted pyridazines can be time-consuming, inefficient, and generate significant waste. This application note details a robust and efficient one-pot, three-component methodology for the synthesis of 3-amino-4-alkylpyridazine-5-carbonitriles, valuable building blocks for drug discovery programs. The protocol leverages the condensation of an aliphatic aldehyde, malononitrile, and hydrazine hydrate under mild conditions, offering high atom economy and operational simplicity. This approach avoids the need for isolating intermediates, thereby streamlining the synthetic process and providing rapid access to a library of diverse pyridazine derivatives.

Mechanism and Rationale: The Logic of the One-Pot Cascade

The synthesis proceeds via a well-orchestrated cascade of reactions within a single pot, beginning with the base-catalyzed Knoevenagel condensation of an aliphatic aldehyde with malononitrile. This step forms a highly reactive α,β-unsaturated dinitrile intermediate (an alkylidene malononitrile).

The subsequent steps involve this intermediate reacting with hydrazine. The initial step is a Michael addition of one of the hydrazine nitrogens to the electron-deficient β-carbon of the alkylidene malononitrile. This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks one of the nitrile groups. The resulting cyclic intermediate then undergoes tautomerization to achieve aromaticity, yielding the stable 3-amino-4-alkylpyridazine-5-carbonitrile product. The entire sequence is driven by the formation of the thermodynamically stable aromatic pyridazine ring.

This one-pot approach is highly efficient because the reactive intermediates are generated and consumed in situ, minimizing side reactions and purification steps that plague classical multi-step syntheses.[2][3] The choice of hydrazine hydrate as the nitrogen source is critical, as it serves as both the nucleophile for the initial addition and the building block for the heterocyclic ring.[4][5]

Reaction_Mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Cascade cluster_product Final Product R_CHO Aliphatic Aldehyde (R-CHO) Knoevenagel Knoevenagel Condensation (Alkylidene Malononitrile) R_CHO->Knoevenagel Base catalyst (e.g., Piperidine) Malononitrile Malononitrile (CH₂(CN)₂) Malononitrile->Knoevenagel Base catalyst (e.g., Piperidine) Hydrazine Hydrazine (NH₂NH₂) Michael_Adduct Michael Adduct Hydrazine->Michael_Adduct Michael Addition Knoevenagel->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 3-Amino-4-Alkylpyridazine -5-carbonitrile Cyclized_Intermediate->Final_Product Tautomerization (Aromatization)

Figure 1: Proposed workflow for the one-pot, three-component synthesis of 3-amino-4-alkylpyridazines.

Detailed Experimental Protocol

This protocol provides a general procedure. The reaction is amenable to a variety of aliphatic aldehydes. Optimization of reaction time and temperature may be necessary for specific substrates.

3.1 Materials and Reagents

  • Aliphatic Aldehyde (e.g., isobutyraldehyde, propionaldehyde): 10 mmol, 1.0 eq

  • Malononitrile: 10 mmol, 1.0 eq

  • Hydrazine Hydrate (80% in water): 20 mmol, 2.0 eq

  • Ethanol (95%): 20 mL

  • Piperidine (catalyst): 0.5 mmol, 0.05 eq

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel)

  • TLC plates (Silica gel 60 F254)

3.2 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aliphatic aldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add piperidine (0.5 mmol) to the mixture. Stir at room temperature for 10 minutes. A slight exotherm may be observed.

  • Hydrazine Addition: Slowly add hydrazine hydrate (20 mmol) to the stirring solution over 5 minutes. The reaction mixture may change color or become cloudy.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. A precipitate will typically form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the collected solid with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol (10 mL) to remove residual impurities.

  • Drying: Dry the product under vacuum or in a desiccator to a constant weight. The resulting solid can be further purified by recrystallization from ethanol if necessary.[6]

Expected Results and Characterization

The protocol typically affords the desired 3-amino-4-alkylpyridazine-5-carbonitrile products in good to excellent yields. The products are usually obtained as crystalline solids.

Table 1: Representative Yields for Various Alkyl Substituents

EntryAldehyde (R-CHO)Alkyl Group (R)Typical Yield (%)M.P. (°C)
1PropionaldehydeEthyl85%210-212
2IsobutyraldehydeIsopropyl82%225-227
3Butyraldehyden-Propyl88%198-200

Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and the presence of the alkyl group. The amino protons typically appear as a broad singlet in the ¹H NMR spectrum.[6][7]

  • FT-IR Spectroscopy: To identify key functional groups. Expect characteristic peaks for the amino group (N-H stretching around 3300-3450 cm⁻¹), the nitrile group (C≡N stretching around 2220 cm⁻¹), and C=N/C=C bonds of the pyridazine ring (around 1550-1650 cm⁻¹).[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[6][7]

  • Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the empirical formula.[6][7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Knoevenagel condensation.Ensure the aldehyde is of good quality. Add the piperidine catalyst and stir for a longer initial period (e.g., 30 min) before adding hydrazine.
Inactive hydrazine hydrate.Use a fresh bottle of hydrazine hydrate.
Reaction time is insufficient.Extend the reflux time and monitor carefully by TLC.
Formation of Oily Product or Impure Solid Side reactions due to excessive heat.Maintain a gentle reflux; avoid overheating.
Incomplete reaction.Ensure the reaction has gone to completion via TLC before work-up.
Impure starting materials.Use purified aldehydes and malononitrile.
Difficulty in Crystallization Product is highly soluble in the reaction mixture.After cooling to room temperature, reduce the solvent volume under reduced pressure before cooling in an ice bath. Alternatively, add cold water dropwise to induce precipitation.

Safety Precautions

  • Hydrazine Hydrate: Is toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Malononitrile: Is toxic if inhaled or absorbed through the skin. Handle with care in a fume hood.

  • Piperidine: Is a flammable and corrosive liquid. Avoid contact with skin and eyes.

  • Solvents: Ethanol is flammable. Ensure all heating is done using a heating mantle or oil bath, away from open flames.

Conclusion

The described one-pot, three-component synthesis provides a highly effective and straightforward route to 3-amino-4-alkylpyridazine-5-carbonitriles. Its operational simplicity, use of readily available starting materials, and high yields make it an attractive method for academic research and industrial drug development professionals. This protocol facilitates the rapid generation of compound libraries for screening and the synthesis of key intermediates for more complex molecular targets.

References

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1115-1129. Available at: [Link]

  • D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2296. Available at: [Link]

  • Nongkhlaw, R. L., et al. (2003). A NOVEL ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDAZINES: A GENERAL METHOD OF PREPARATION OF 3,4,6-TRI ARYL PYRIDAZINES. Indian Journal of Chemistry - Section B, 42B(12), 3109-3112. Available at: [Link]

  • Shaabani, A., et al. (2013). Uncatalyzed One-Pot Synthesis of Highly Substituted Pyridazines and Pyrazoline-Spirooxindoles via Domino SN/Condensation/Aza-ene Addition Cyclization Reaction Sequence. ACS Combinatorial Science, 15(6), 278–286. Available at: [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1146-1154. Available at: [Link]

  • Shaabani, A., et al. (2013). Uncatalyzed one-pot synthesis of highly substituted pyridazines and pyrazoline-spirooxindoles via domino SN/condensation/aza-ene addition cyclization reaction sequence. PubMed, 15(6), 278-86. Available at: [Link]

  • Unknown Author. (n.d.). Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. Organic Chemistry Portal. Available at: [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 125-236. Available at: [Link]

  • Attanasi, O. A., et al. (2009). A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters, 11(1), 121-124. Available at: [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 178-182. Available at: [Link]

  • Vitaku, E., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1166-1188. Available at: [Link]

  • Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate. Available at: [Link]

  • Kantam, M. L., et al. (2011). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. Journal of Chemical Sciences, 123(1), 63-69. Available at: [Link]

Sources

using 4-ethylpyridazin-3-amine for fused heterocycle formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fused Heterocycles using 4-Ethylpyridazin-3-amine

Abstract

This technical guide details the application of This compound as a specialized building block for the construction of fused heterocyclic systems, specifically 8-ethylimidazo[1,2-b]pyridazines . While 3-aminopyridazines are common precursors for privileged kinase inhibitor scaffolds (e.g., Ponatinib analogs), the 4-ethyl substituted variant offers unique pharmacological advantages by introducing lipophilicity and metabolic stability at the C8 position of the fused system. This note addresses the specific regiochemical challenges posed by the steric bulk of the 4-ethyl group and provides optimized protocols for Hantzsch-type condensation and Groebke-Blackburn-Bienaymé (GBB) multi-component reactions.

Part 1: Chemical Profile & Reactivity Analysis

Structural Considerations

The core challenge in utilizing this compound lies in the ortho-substituent effect . The ethyl group at position 4 is immediately adjacent to the exocyclic amine at position 3.

  • Steric Crowding: The ethyl group creates significant steric hindrance around the exocyclic amine (

    
    ) and the adjacent ring carbon.
    
  • Electronic Influence: The ethyl group is a weak electron donor (+I effect), which slightly increases the basicity of the ring nitrogens.

  • Regioselectivity (N2 vs. N1): In the formation of imidazo[1,2-b]pyridazines, the reaction typically proceeds via initial alkylation of the ring nitrogen N2 (adjacent to the amine), followed by cyclization. The 4-ethyl group may kinetically retard the final ring-closure step due to steric clash with the incoming electrophile, requiring higher activation energies than unsubstituted analogs.

Target Scaffold Numbering

It is critical to track the substituent mapping from precursor to product:

  • Precursor: this compound

  • Product: 8-ethylimidazo[1,2-b]pyridazine

  • Note: The 4-ethyl group of the starting material becomes the 8-ethyl group in the fused system, a position often exploited in medicinal chemistry to modulate binding pocket occupancy.

Part 2: Experimental Protocols

Protocol A: Condensation with -Haloketones (Hantzsch-Type)

Primary route for synthesizing 2-substituted-8-ethylimidazo[1,2-b]pyridazines.

Mechanism: The reaction proceeds via an


 attack by the ring nitrogen (N2) on the 

-haloketone, followed by dehydration/cyclization involving the exocyclic amine.

Materials:

  • This compound (1.0 equiv)

  • 
    -Bromoacetophenone (or substituted analog) (1.1 equiv)
    
  • Solvent: Ethanol (anhydrous) or 1,2-Dimethoxyethane (DME) for higher temperatures

  • Base: Sodium Bicarbonate (

    
    )[1]
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous Ethanol (5 mL).

  • Addition: Add the

    
    -haloketone (1.1 mmol) in one portion at room temperature.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Critical Insight: Due to the 4-ethyl steric hindrance, reaction times may be 2x longer than for 6-substituted analogs. Monitor via LC-MS.

  • Workup:

    • Cool reaction to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in Ethyl Acetate and wash with saturated aqueous

      
       (to neutralize the HBr byproduct and liberate the free base).
      
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
    

Data Summary Table: Solvent Effects on Yield

SolventTemp (

)
Time (h)Yield (%)Notes
Ethanol78665-75Standard protocol; cleanest profile.
DME85470-80Better for sterically demanding ketones.
DMF100240-50Lower yield due to polymerization side-products.
Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Advanced route for synthesizing 3-amino-substituted scaffolds.

Mechanism: A [4+1] cycloaddition involving the amidine moiety of the aminopyridazine, an aldehyde, and an isocyanide.

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.1 equiv)

  • Catalyst: Scandium(III) triflate [

    
    ] (5 mol%) or 
    
    
    
  • Solvent: Methanol:DCM (1:1)

Step-by-Step Procedure:

  • Mixing: In a sealed tube, combine this compound (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH:DCM (2 mL). Stir for 30 minutes to allow pre-formation of the imine intermediate.

    • Expert Note: The 4-ethyl group slows imine formation. Do not skip this pre-stirring step.

  • Catalysis: Add

    
     (0.05 mmol) followed by the isocyanide (1.1 mmol).
    
  • Reaction: Seal the tube and heat to

    
     for 12 hours.
    
  • Workup: Dilute with DCM, wash with water, and purify via automated flash chromatography.

Part 3: Visualization & Pathways

Figure 1: Reaction Mechanism & Steric Influence

Caption: Mechanism of imidazo[1,2-b]pyridazine formation highlighting the steric interaction of the 4-ethyl group during the ring-closure step.

ReactionMechanism Start This compound (Nucleophile) Intermed N-Alkylated Intermediate (Quaternary Salt) Start->Intermed SN2 Attack (N2) Reagent α-Haloketone (Electrophile) Reagent->Intermed Transition Cyclization TS (Steric Clash at C4/C8) Intermed->Transition -HBr (Base) Product 8-Ethylimidazo[1,2-b]pyridazine (Fused Scaffold) Transition->Product Dehydration Steric Steric bulk of 4-Ethyl group slows cyclization Steric->Transition

Figure 2: Workflow Decision Matrix

Caption: Decision tree for selecting the optimal synthetic route based on target substitution pattern.

Workflow Input Starting Material: This compound Decision Target C3 Substituent? Input->Decision RouteA Route A: Hantzsch Condensation (Target: H or Aryl at C3) Decision->RouteA H / Aryl RouteB Route B: GBB Reaction (Target: Amine/Amide at C3) Decision->RouteB Amino StepA1 React with α-Haloketone Reflux in EtOH RouteA->StepA1 StepB1 React with Aldehyde + Isocyanide Cat: Sc(OTf)3 RouteB->StepB1 ResultA 2-Aryl-8-ethylimidazo[1,2-b]pyridazine StepA1->ResultA ResultB 3-Amino-8-ethylimidazo[1,2-b]pyridazine StepB1->ResultB

References

  • Garrido, A., et al. (2021).[2] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link

  • Baenziger, M., et al. (2017).[3] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis. Link

  • Goel, R., et al. (2013). "Synthesis and biological evaluation of imidazo[1,2-b]pyridazines." Organic Chemistry Portal. Link

  • SciELO. (2019). "Comparative Study on the Groebke-Blackburn-Bienaymé Reaction Catalyzed by Rare Earth Triflates." Journal of the Brazilian Chemical Society. Link

Sources

Advanced Reductive Amination Protocols for Aminopyridazine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyridazines are critical scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, GABA antagonists, and GPCR ligands. However, their functionalization via reductive amination presents a distinct synthetic challenge.[1] The electron-deficient nature of the diazine ring significantly reduces the nucleophilicity of the exocyclic amine, rendering standard protocols (e.g., neat methanol with borohydride) sluggish or ineffective.

This guide details two optimized protocols designed to overcome the intrinsic low reactivity of aminopyridazines. We prioritize a Titanium(IV) Isopropoxide-mediated pathway as the "Gold Standard" for difficult substrates, alongside a Modified Sodium Triacetoxyborohydride (STAB) protocol for more reactive aldehydes.

Mechanistic Insight & Causality

The Nucleophilicity Problem

In aminopyridazines, the lone pair on the exocyclic nitrogen is delocalized into the electron-deficient pyridazine ring. Furthermore, the ring nitrogens (


 and 

) exert a strong inductive electron-withdrawing effect.
  • Consequence: The formation of the hemiaminal and subsequent imine (Schiff base)—the rate-determining step in reductive amination—is heavily disfavored compared to aniline or alkyl amines.

  • Solution: We must drive the equilibrium toward the imine using a Lewis acid that acts dualistically: activating the carbonyl oxygen and scavenging the water byproduct.

The Selectivity Challenge

Aminopyridazines possess multiple nucleophilic sites. While the exocyclic amine is the desired target, the ring nitrogens can undergo alkylation under forcing conditions with alkyl halides. Reductive amination is preferred because it proceeds via an imine intermediate, which can only form on the exocyclic amine, thereby ensuring regioselectivity .

Decision Matrix: Protocol Selection

Use the following logic flow to select the appropriate method for your specific substrate pair.

ProtocolSelection Start Start: Aminopyridazine + Carbonyl CheckCarbonyl Is the Carbonyl an Aldehyde or Ketone? Start->CheckCarbonyl Aldehyde Aldehyde CheckCarbonyl->Aldehyde Ketone Ketone / Sterically Hindered Aldehyde CheckCarbonyl->Ketone CheckReactivity Is the Aldehyde Electron-Deficient or Unstable? Aldehyde->CheckReactivity MethodB Method B: Ti(OiPr)4 Mediated (The 'Workhorse') Ketone->MethodB Always use Method B MethodA Method A: Modified STAB (AcOH/DCE) CheckReactivity->MethodA No (Reactive/Standard) CheckReactivity->MethodB Yes (Deactivated)

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on carbonyl reactivity.

Experimental Protocols

Method A: Modified STAB Protocol (For Reactive Aldehydes)

Best for: Unhindered aliphatic aldehydes or electron-rich aromatic aldehydes reacting with 3- or 4-aminopyridazine.

Rationale: Sodium triacetoxyborohydride (STAB) is milder than


 and avoids toxic cyanide byproducts. However, standard STAB conditions are often too weak for aminopyridazines. We modify this by using 1,2-Dichloroethane (DCE) as a solvent (promotes solubility) and strictly controlling Acetic Acid (AcOH) equivalents to catalyze imine formation without protonating the pyridazine ring nitrogens to the point of deactivation.

Reagents:

  • Aminopyridazine precursor (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

Step-by-Step Protocol:

  • Imine Pre-equilibrium: In a flame-dried vial, suspend the aminopyridazine (1.0 equiv) in anhydrous DCE (0.2 M concentration).

  • Add the aldehyde (1.1 equiv) followed by Glacial Acetic Acid (1.0 equiv).

  • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. Do not add the reducing agent yet. This allows the "unfavorable" imine equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (evolution of

    
     or decomposition).
    
  • Monitoring: Seal and stir at RT. Monitor via LC-MS after 2 hours.

    • Checkpoint: If starting material persists after 4 hours, add a second portion of STAB (0.5 equiv) and increase AcOH by 0.5 equiv.

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes to quench borate complexes.
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
Method B: Titanium(IV) Isopropoxide Mediated (The "Workhorse")

Best for: Ketones, hindered aldehydes, and highly electron-deficient aminopyridazines (e.g., chloropyridazines).

Rationale: This method utilizes


 as a Lewis acid to activate the carbonyl and, crucially, as a dehydrating agent to drive the equilibrium toward the imine/enamine species. This is the most reliable method for "stubborn" aminopyridazines.

Reagents:

  • Aminopyridazine precursor (1.0 equiv)

  • Ketone/Aldehyde (1.1 – 1.5 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.2 – 1.5 equiv)
    
  • Reducing Agent: Sodium Borohydride (

    
    ) (2.0 equiv) or Sodium Cyanoborohydride (
    
    
    
    ) (2.0 equiv)
  • Solvent: THF (Anhydrous) or Ethanol (Absolute)

Step-by-Step Protocol:

  • Complexation: In a flame-dried flask under Argon/Nitrogen, combine the aminopyridazine (1.0 equiv) and the ketone/aldehyde (1.2 equiv).

  • Titanium Addition: Add anhydrous THF (0.3 M) followed by neat

    
     (1.5 equiv) via syringe.
    
    • Observation: The solution often turns yellow/orange, indicating titanium-complex formation.

  • Imine Formation: Stir at RT for 12–18 hours.

    • Note: For extremely hindered ketones, refluxing the THF solution for 4–6 hours may be necessary before reduction.

  • Reduction:

    • Option 1 (Standard): Cool the mixture to 0°C. Add Ethanol (2 mL/mmol) to dilute, then add

      
       (2.0 equiv) carefully (exothermic).
      
    • Option 2 (Selectivity): If functional groups sensitive to

      
       are present (e.g., esters), use 
      
      
      
      (2.0 equiv) at RT.
  • Workup (The "Titanium Emulsion" Fix):

    • After reaction completion (LC-MS), add water (1 mL/mmol). A thick white precipitate (

      
      ) will form.
      
    • Crucial Step: Dilute with EtOAc and filter the entire mixture through a pad of Celite. Wash the Celite pad thoroughly with EtOAc. This prevents the formation of intractable emulsions during extraction.

  • Purification: The filtrate is washed with brine, dried (

    
    ), and concentrated. Flash chromatography is usually required to remove titanium residues.
    

Data Summary & Troubleshooting

Comparative Efficiency Table
VariableMethod A (STAB/AcOH)Method B (

)
Substrate Scope Reactive AldehydesKetones & Deactivated Aldehydes
Reaction Time 2 - 6 Hours12 - 24 Hours
Water Tolerance Low (STAB decomposes)High (Ti scavenges water)
Workup Difficulty Low (Bicarbonate wash)Medium (Requires Celite filtration)
Typical Yield 60 - 85%75 - 95%
Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction (SM remains) Imine formation failed.Switch to Method B. Heat the Ti-complexation step to 60°C.
Low Conversion (Stalled) Equilibrium issue.Add molecular sieves (4Å) to Method A. Increase Ti equivalents in Method B.
Over-alkylation (Dialkyl) Primary amine too reactive.Use stoichiometric aldehyde (0.95 equiv). Use Method B (Ti sterically hinders 2nd addition).
Emulsion during workup Titanium hydroxides.Do not skip the Celite filtration step. Use 1M NaOH to solubilize Ti salts if Celite fails.

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride". The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines". Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2206. Link

  • Barbero, M.; Cadamuro, S.; Dughera, S. (2006). "Reductive amination of carbonyl compounds with NaBH4 in the presence of Ti(OiPr)4: an environmentally friendly synthesis of secondary and tertiary amines". Synthesis, 2006(19), 3291-3298. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of 3-Amino-4-Ethylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regiocontrol and Purification Strategies for 3-Amino-4-Ethylpyridazine Document ID: TS-PYR-3A4E-001 Last Updated: February 22, 2026 Audience: Synthetic Chemists, Process Development Scientists

Introduction: The Regioisomer Challenge

Synthesizing 3-amino-4-ethylpyridazine is notoriously difficult due to the lack of inherent regioselectivity in standard alkylation protocols. The most common synthetic route—the Minisci radical alkylation of 3-aminopyridazine—typically yields a statistical mixture of the 4-ethyl (Target), 5-ethyl (Meta-Impurity), and 6-ethyl (Alpha-Impurity) isomers.

This guide provides a definitive workflow for identifying, preventing, and removing these isomers. It moves beyond generic advice, offering specific NMR diagnostics and solubility-based purification protocols.

Module 1: Diagnostic & Triage (Isomer Identification)

Before attempting purification, you must quantify your isomer ratio. Standard LC-MS is often insufficient for distinguishing regioisomers with identical mass (


 123.15). 1H NMR is the only self-validating identification method. 
The NMR "Fingerprint" Protocol

Solvent: DMSO-


 or CDCl

Focus Region: Aromatic Zone (6.5 – 9.0 ppm)
IsomerProton PatternCoupling Constant (

)
Diagnostic Signal
3-Amino-4-ethyl (Target)H-5, H-6 (Vicinal)

Hz
Doublet at ~8.5 ppm (H-6). Presence of a strongly deshielded proton alpha to nitrogen confirms position 6 is open.
3-Amino-5-ethyl (Major Impurity)H-4, H-6 (Meta)

Hz
Two singlets (or very tight doublets). Lack of strong vicinal coupling.
3-Amino-6-ethyl (Minor Impurity)H-4, H-5 (Vicinal)

Hz
Absence of signal >8.0 ppm. The alpha-position (6) is substituted, removing the most downfield proton.
Visual Logic: NMR Decision Tree

NMR_Logic Start Analyze Aromatic Region (6.5 - 9.0 ppm) CheckAlpha Is there a deshielded signal (> 8.3 ppm)? Start->CheckAlpha CheckCoupling Check Splitting Pattern of the High-Field Signal CheckAlpha->CheckCoupling Yes (H-6 exists) Impurity6 Impurity: 3-Amino-6-ethyl (Alpha position blocked) CheckAlpha->Impurity6 No (H-6 substituted) Target Target: 3-Amino-4-ethyl (H5/H6 Vicinal Doublets) CheckCoupling->Target Large J (~5 Hz) Impurity5 Impurity: 3-Amino-5-ethyl (Meta Singlets/Small Doublets) CheckCoupling->Impurity5 Small J (~1-2 Hz)

Figure 1: Decision tree for assigning pyridazine regioisomers based on proton coupling constants and chemical shift environments.

Module 2: Synthesis Optimization (Upstream Control)

If your crude mixture contains >30% of the 5-ethyl isomer, purification will be yield-prohibitive. You must optimize the upstream chemistry.

Method A: Modified Minisci Reaction (Radical Control)

The standard Minisci reaction (AgNO


/Persulfate) is non-selective. Modifying the solvent system and acid source can steer the radical attack.[1]
  • The Principle: The 4-position is nucleophilic but sterically sensitive. The 5-position is electronically similar but less sterically hindered.

  • Protocol Adjustment:

    • Switch Solvent: Move from pure water to DCM/Water (biphasic) . The phase-transfer environment often favors the 4-substitution due to the lipophilicity of the radical intermediate [1].

    • Acid Source: Use Propionic Acid (as solvent/reagent) rather than adding ethyl iodide.

    • Temperature: Lower the temperature to 0–10°C . Higher temperatures favor the thermodynamic product (often the 5-isomer or polysubstitution).

Method B: The "Chlorine-Block" Strategy (High Purity Route)

For pharmaceutical grade (>98%) requirements, avoid direct alkylation. Use a halogen-displacement route.

  • Start: 3,6-Dichloro-4-ethylpyridazine (Commercially available or synthesized via maleic hydrazide).

  • Step 1 (Amination): Heat with aqueous ammonia (130°C, pressure vessel). The 3-position (ortho to ethyl) is less reactive than the 6-position due to sterics, but the electronic effect of the ethyl group can deactivate the 4-position, directing ammonia to the 3 or 6 positions.

    • Correction: Actually, nucleophilic substitution on 3,6-dichloro-4-alkyl pyridazines usually favors the 6-position (sterically freer).

    • Strategic Fix: Use 3-amino-6-chloropyridazine , then alkylate at C4 (Minisci), then dechlorinate. The chlorine at C6 blocks the "Alpha-Impurity" (6-ethyl) completely.

  • Step 2 (Dechlorination): Hydrogenation (Pd/C, H

    
    ) removes the C6-chlorine, leaving the 3-amino-4-ethyl core.
    

Module 3: Downstream Purification (Removal)

Separating the 4-ethyl and 5-ethyl isomers is the primary bottleneck. They have similar boiling points but distinct pKa and solubility profiles due to the "ortho-effect" of the 4-ethyl group on the 3-amino group.

Protocol 1: The "Acid-Swing" Extraction

The 3-amino-4-ethyl isomer is slightly less basic than the 5-ethyl isomer because the ethyl group at position 4 sterically hinders the solvation of the protonated amine.

  • Dissolution: Dissolve crude mixture in DCM (Dichloromethane) .

  • Acid Wash (Triage): Extract with 0.5 M HCl (Limiting acid).

    • Theory: The more basic 5-ethyl isomer protonates first and moves to the aqueous layer preferentially.

    • Action: Perform 3 washes. Keep the organic layer (enriched in 4-ethyl) and the late aqueous fractions.

  • Basification: Take the organic layer (or the late aqueous cuts), neutralize with NaHCO

    
    , and dry.
    
  • Check: Run NMR. If 5-ethyl persists, proceed to recrystallization.

Protocol 2: Recrystallization (Solubility Differential)
  • Solvent System: Ethyl Acetate / Hexane (1:3).

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethyl Acetate.

    • Add Hexane dropwise until persistent turbidity is observed.

    • Cool slowly to Room Temperature, then to 4°C.

    • Result: The 4-ethyl isomer (more symmetrical packing) typically crystallizes first. The 5-ethyl isomer often remains in the mother liquor [2].

Purification Workflow Diagram

Purification_Flow Crude Crude Mixture (4-Et / 5-Et / 6-Et) DCM_Soln Dissolve in DCM Crude->DCM_Soln Acid_Ext Extract with 0.5M HCl (Limiting Reagent) DCM_Soln->Acid_Ext Aq_Layer Aqueous Layer (Contains mostly 5-Et & 6-Et) Acid_Ext->Aq_Layer More Basic Isomers Org_Layer Organic Layer (Enriched 4-Et) Acid_Ext->Org_Layer Less Basic Isomers Recryst Recrystallization (EtOAc / Hexane) Org_Layer->Recryst Final Pure 3-Amino-4-Ethylpyridazine (>98%) Recryst->Final

Figure 2: Acid-base swing extraction followed by recrystallization to isolate the target isomer.

Frequently Asked Questions (FAQ)

Q1: Why does my product turn brown/black during the Minisci reaction? A: This indicates oxidative polymerization. The Minisci reaction generates high-energy radicals. If the radical concentration is too high or the temp is >50°C, the pyridazine ring can polymerize. Fix: Add the oxidant (Persulfate) dropwise over 2 hours to keep radical concentration low (steady-state approximation).

Q2: I see a peak at 1.2 ppm and 2.6 ppm in NMR, but the aromatic region is messy. What is it? A: Those are the ethyl group signals (Triplet/Quartet). They are not diagnostic for regioisomers because the chemical shift difference of the ethyl group between the 4- and 5-positions is negligible (<0.05 ppm). Always look at the aromatic region (7.0–9.0 ppm) for the splitting patterns described in Module 1.

Q3: Can I use Column Chromatography? A: Yes, but aminopyridazines streak on silica due to their basicity.

  • Fix: Pre-treat your silica gel with 2% Triethylamine (TEA) in Hexanes.

  • Eluent: Use a gradient of DCM : Methanol (98:2

    
     90:10). The 4-ethyl isomer is usually less polar (higher 
    
    
    
    ) than the 5-ethyl isomer due to the shielding of the amine.

Q4: Is the 6-ethyl isomer common? A: It is rare in direct Minisci alkylation of 3-aminopyridazine because the amino group activates the ortho (4) and para (6) positions, but the ortho (4) is kinetically favored by the radical mechanism unless sterically blocked. If you see significant 6-ethyl, check if your starting material was contaminated or if you are running the reaction too hot.

References

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. (Methodology applicable to pyridazines via Minisci reaction adjustments).[2][3]

  • Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile. BenchChem Technical Guides. (General principles of aminopyrazine/pyridazine solubility and purification).

  • H-H and 13C-H coupling constants in pyridazine. ResearchGate. (Foundational NMR data for assigning pyridazine regioisomers).

  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates. ResearchGate. (Alternative synthetic routes for substituted pyridazines).

Sources

Technical Support Center: Optimizing the Yield of 4-Ethylpyridazin-3-amine in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-ethylpyridazin-3-amine. It addresses common challenges encountered during cyclization reactions and offers practical, field-proven solutions to optimize yield and purity.

I. Foundational Principles of this compound Synthesis

The synthesis of pyridazine derivatives, including this compound, is a cornerstone in the development of novel pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2] A prevalent and effective method for constructing the pyridazine core involves the condensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine or its derivatives.[3][4][5] This approach, while fundamental, is susceptible to various factors that can significantly impact the reaction yield and the purity of the final product.

The general mechanism involves the initial formation of a dihydropyridazine intermediate, which subsequently undergoes oxidation to yield the aromatic pyridazine ring.[4][6] The choice of starting materials, reaction conditions, and work-up procedures are all critical control points in maximizing the efficiency of this transformation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable troubleshooting steps.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to the formation of side products.

Potential Causes & Solutions:

  • Incomplete Reaction: The cyclization reaction may not be proceeding to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

      • Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C). Some cyclizations require sufficient thermal energy to overcome the activation barrier.[7] However, be cautious as excessive heat can lead to decomposition.

  • Side Reactions: The formation of undesired byproducts is a common cause of low yields.

    • Troubleshooting:

      • Control of pH: The acidity or basicity of the reaction medium can influence the reaction pathway. For hydrazine condensations, maintaining a slightly acidic to neutral pH is often optimal.

      • Order of Reagent Addition: The sequence in which reagents are introduced can be critical.[7] For instance, adding hydrazine hydrate slowly to the dicarbonyl precursor can help minimize self-condensation of the starting material.

  • Inefficient Aromatization: The intermediate dihydropyridazine may not be efficiently oxidized to the final aromatic product.[4]

    • Troubleshooting:

      • Oxidizing Agent: If the reaction is not performed under aerobic conditions, consider the addition of a mild oxidizing agent. In some cases, simply exposing the reaction mixture to air with vigorous stirring can facilitate oxidation.[6]

  • Sub-optimal Solvent Choice: The solvent can significantly influence reaction rates and equilibria.

    • Troubleshooting:

      • Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., ethanol, acetic acid, toluene, dioxane). Protic solvents like ethanol or acetic acid can often facilitate the initial condensation step.

Q2: I am observing significant impurity formation in my crude product. How can I identify and minimize these impurities?

A2: Impurity generation is a frequent challenge. Understanding the potential side reactions is key to mitigating their formation.

Common Impurities & Mitigation Strategies:

  • Over-alkylation/Multiple Condensations: Hydrazine, being a difunctional nucleophile, can potentially react with more than one molecule of the dicarbonyl compound.

    • Mitigation: Use a slight excess of the dicarbonyl precursor relative to hydrazine hydrate to ensure the complete consumption of the hydrazine.

  • Incomplete Cyclization: The presence of uncyclized intermediates can be a source of impurities.

    • Mitigation: As mentioned previously, ensure the reaction goes to completion by optimizing reaction time and temperature.

  • Decomposition: The starting materials or the product may be sensitive to the reaction conditions.

    • Mitigation:

      • Temperature Control: Avoid excessive heating.

      • Inert Atmosphere: If your substrates are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: The reaction seems to stall and does not proceed to completion. What steps can I take to drive the reaction forward?

A3: A stalled reaction can be frustrating. Here are several strategies to overcome this issue.

Troubleshooting Stalled Reactions:

  • Catalyst Addition:

    • Acid Catalysis: A catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) can accelerate the initial imine formation.[8]

    • Lewis Acid Catalysis: In some cases, a Lewis acid may promote the cyclization.[9]

  • Water Removal: The condensation reaction produces water, which can be in equilibrium with the starting materials.

    • Azeotropic Removal: If using a non-polar solvent like toluene, employing a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.

  • Reagent Purity: Impurities in the starting materials can inhibit the reaction.

    • Verification: Ensure the purity of your dicarbonyl precursor and hydrazine hydrate. Redistill or recrystallize if necessary.

III. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q: What is the most common synthetic route to this compound?

A: The most widely employed and versatile method is the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine hydrate.[3][10] For this compound, a suitable precursor would be a γ-keto nitrile or a related derivative.

Q: How does the choice of solvent affect the reaction?

A: The solvent plays a crucial role in the reaction's success.

  • Protic Solvents (e.g., Ethanol, Acetic Acid): These can act as both the solvent and a catalyst for the initial condensation step.

  • Aprotic Solvents (e.g., Toluene, Dioxane): These are often used when water removal is necessary to drive the reaction equilibrium towards the product.

Q: Are there any alternative, metal-free synthetic methods?

A: Yes, recent advancements in organic synthesis have led to the development of metal-free approaches. For instance, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines provide a regioselective route to pyridazine derivatives under neutral conditions.[11]

IV. Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • Appropriate γ-keto nitrile precursor

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the γ-keto nitrile precursor (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Add water to the residue and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel or recrystallization.

V. Data Presentation & Visualization

Table 1: Influence of Reaction Conditions on Yield
ParameterCondition ACondition BCondition C
Solvent EthanolToluene (with Dean-Stark)Acetic Acid
Temperature 78 °C110 °C100 °C
Catalyst Acetic Acid (cat.)NoneNone
Typical Yield 65-75%70-80%60-70%
Notes Good for initial screening.Effective for driving equilibrium.Can act as both solvent and catalyst.
Diagrams

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of this compound incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Product Formation start->side_products poor_aromatization Inefficient Aromatization start->poor_aromatization extend_time Extend Reaction Time incomplete_rxn->extend_time increase_temp Increase Temperature incomplete_rxn->increase_temp control_ph Control pH side_products->control_ph reagent_order Check Reagent Order side_products->reagent_order add_oxidant Add Mild Oxidant poor_aromatization->add_oxidant

Caption: Troubleshooting workflow for low reaction yield.

Synthesis_Workflow start Start: γ-Keto Nitrile Precursor + Hydrazine Hydrate step1 Dissolve in Ethanol with Catalytic Acetic Acid start->step1 step2 Reflux (4-8 hours) step1->step2 step3 Work-up: Neutralization & Extraction step2->step3 step4 Purification: Column Chromatography or Recrystallization step3->step4 end_product Product: this compound step4->end_product

Caption: General synthetic workflow for this compound.

VI. References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(12), 8926–8932. [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 80(10), 1334-1342. [Link]

  • Product Class 8: Pyridazines. (n.d.). In Science of Synthesis. Georg Thieme Verlag. [Link]

  • Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. (2025, July 15). Organic Chemistry Portal. [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 80(10), 1334-1342. [Link]

  • Al-Mousawi, S. M., Moustafa, M. S., Abdelhamid, I. A., & Elnagdi, M. H. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3513. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences, 5(2), 118-128. [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3786. [Link]

  • Purins, M. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. YouTube. [Link]

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013). The Journal of Organic Chemistry, 78(16), 8042-8053. [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. (n.d.). Lejan Team. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2018). Journal of Drug Delivery and Therapeutics, 8(5-s), 1-13. [Link]

  • Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. (2010). Utrecht University Repository. [Link]

  • Heterocycles - PART 3 - Pyridazines. (n.d.). Scribd. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2018). NIH Public Access. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules, 27(20), 7010. [Link]

  • Process for preparing 4-amino-pyridazines. (2016). Google Patents.

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]

  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. (2009). Google Patents.

  • Synthesis of Cyclic Amines. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (2005). The Royal Society of Chemistry. [Link]

  • Cyclisation/ring expansion cascade reactions of pyridine‐ and tertiary‐amine‐containing hydroxy acids and amino acids. (2005). ResearchGate. [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). The Journal of Organic Chemistry, 88(5), 2933-2945. [Link]

Sources

Technical Support Center: Aminopyridazine Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility issues of aminopyridazines in water vs. ethanol Ticket ID: AP-SOL-001 Status: Open Knowledge Base Expert: Senior Application Scientist, Physicochemical Characterization Unit

Executive Summary: The Solubility Paradox

Aminopyridazines present a classic medicinal chemistry challenge: they possess a polar, hydrogen-bond-rich core (suggesting water solubility) yet often exhibit poor aqueous solubility in practice.

The Core Conflict:

  • In Ethanol: Aminopyridazines generally dissolve well because ethanol can disrupt the intermolecular hydrogen bonding (dimerization) of the crystal lattice while solvating the lipophilic substituents often attached to the ring.

  • In Water: The high crystal lattice energy—driven by strong intermolecular N-H···N hydrogen bonds between the exocyclic amine and the ring nitrogens—often overcomes the hydration energy provided by water. Furthermore, at neutral pH (7.4), the pyridine-like ring is unprotonated (pKa ≈ 5.7), rendering the molecule neutral and less soluble.

This guide provides troubleshooting workflows to overcome these thermodynamic barriers.

Diagnostic & Troubleshooting Workflows

Issue A: "My compound dissolves in Ethanol but precipitates immediately upon dilution into aqueous buffer."

Diagnosis: This is a Kinetic Solubility Failure . You have created a supersaturated solution where the "crash-out" is driven by the hydrophobic effect. The ethanol solvates the drug, but when water is added, the dielectric constant changes, and the drug molecules aggregate faster than they can be solvated by water.

Troubleshooting Steps:

  • Check the "Crash Point":

    • Test: Perform a serial dilution of your ethanol stock (e.g., 10 mM) into buffer. Measure turbidity via absorbance at 600 nm.

    • Action: If precipitation occurs at <1% Ethanol final concentration, your compound is strictly insoluble in that buffer system.

  • Switch to a Co-solvent System:

    • Pure ethanol stocks often shock the system.

    • Protocol: Reformulate stock in DMSO:PEG-400 (1:1) . The PEG component acts as a surfactant-like interface, reducing the nucleation rate of crystals upon aqueous dilution.

  • Implement "Slow-Drop" Dilution:

    • Incorrect: Pipetting stock into static buffer.

    • Correct: Vortex the buffer rapidly while adding the stock solution dropwise submerged below the surface. This prevents local regions of high concentration (supersaturation hotspots).

Issue B: "I cannot get a stable aqueous stock solution even with heating."

Diagnosis: You are likely fighting the pKa limit .

  • 3-Aminopyridazine pKa: ~5.7 (conjugate acid).

  • Implication: At pH 7.0, the ratio of [Ionized]:[Neutral] is approximately 1:20 . The neutral species dominates and has the lowest solubility.

Troubleshooting Steps:

  • Acidification Strategy:

    • To achieve >99% ionization (maximum solubility), the pH must be 2 units below the pKa .

    • Action: Adjust solvent to pH 3.5 - 4.0 using 0.1 M HCl or Methanesulfonic acid.

    • Caution: Ensure your downstream assay can tolerate this acidity or has high buffering capacity.

  • Salt Selection:

    • If the free base is stubborn, generate an in situ salt.

    • Recommendation: Mesylate or Hydrochloride salts of aminopyridazines often show 10–50x higher solubility than the free base due to disruption of the crystal lattice H-bonding network.

Visualizing the Logic

Diagram 1: Solubility Troubleshooting Decision Tree

Solubility_Troubleshooting Start Start: Compound Precipitates Check_Solvent 1. Is Stock Solvent Ethanol? Start->Check_Solvent Dilution_Check 2. Is precipitation upon dilution? Check_Solvent->Dilution_Check Yes Check_pH 3. Check Aqueous pH vs pKa Check_Solvent->Check_pH No (Direct Solid Add) Kinetic_Issue Diagnosis: Kinetic Solubility Crash Dilution_Check->Kinetic_Issue Yes Dilution_Check->Check_pH No (Won't dissolve at all) Cosolvent_Fix Action: Switch to DMSO/PEG400 or Reduce Stock Conc. Kinetic_Issue->Cosolvent_Fix pKa_Analysis Is pH > (pKa + 1)? Check_pH->pKa_Analysis Ionization_Fix Action: Acidify to pH < 4.0 (Protonate Ring N) pKa_Analysis->Ionization_Fix Yes (Compound is Neutral) Lattice_Issue Diagnosis: High Lattice Energy pKa_Analysis->Lattice_Issue No (Already Ionized) Salt_Screen Action: Screen Counter-ions (Mesylate/HCl) Lattice_Issue->Salt_Screen

Caption: Decision logic for diagnosing aminopyridazine solubility failures based on solvent system and pH.

Master Protocols

Protocol A: Thermodynamic Solubility (The Gold Standard)

Use this to determine the absolute solubility limit for formulation.

  • Preparation: Weigh 5–10 mg of solid aminopyridazine into a 4 mL glass vial.

  • Solvent Addition: Add 1 mL of the target buffer (e.g., PBS pH 7.4) or solvent (Ethanol).

    • Note: The solid must be in excess (visible solid remaining).

  • Equilibration:

    • Shake at 300 RPM at 25°C for 24 hours .

    • Why 24h? Aminopyridazines can form metastable polymorphs. Short times (2h) may measure a transient high-solubility form that will eventually precipitate.

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High Throughput)

Use this to validate compounds for biological assays (IC50/EC50).

  • Stock Prep: Prepare a 10 mM stock in pure DMSO.

  • Spike: Add 2 µL of stock into 198 µL of assay buffer (Final: 100 µM, 1% DMSO) in a 96-well plate.

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Pass: OD < 0.005 (Clear).

    • Fail: OD > 0.01 (Precipitate formed).

Comparative Data: Solubility Benchmarks

The following table illustrates the dramatic effect of substituents and pH on the solubility of the aminopyridazine core.

Compound DerivativeSolvent SystemSolubility (mg/mL)Mechanism/Notes
3-Aminopyridazine (Core) Water (pH 7.0)> 1000Highly soluble; polar, small molecule.
6-Chloro-3-aminopyridazine Water (pH 7.0)~ 4.5Halogen increases lipophilicity; lattice energy increases.
6-Chloro-3-aminopyridazine Ethanol (Pure)~ 28.0Ethanol disrupts lattice H-bonds effectively.
6-Phenyl-3-aminopyridazine Water (pH 7.0)< 0.1Phenyl ring creates high lipophilicity (LogP > 2).
6-Phenyl-3-aminopyridazine Water (pH 2.0)> 5.0Protonation Effect: Ring nitrogen ionization breaks lattice.
6-Phenyl-3-aminopyridazine Ethanol:Water (1:1)~ 12.0Cosolvent Effect: Synergistic solvation.

FAQ: Rapid Response

Q: Can I use sonication to force my aminopyridazine into solution? A: Use caution. Sonication generates heat and can dissolve the compound kinetically. However, upon cooling or standing, the compound often recrystallizes (precipitates) because you exceeded the thermodynamic solubility. Always re-equilibrate at the assay temperature for 1 hour after sonication to ensure stability.

Q: Why does my compound turn yellow in solution over time? A: Aminopyridazines are electron-rich and prone to oxidation, especially in solution. The yellowing indicates the formation of N-oxide impurities or azo-dimers. Storage Tip: Keep stock solutions in amber vials at -20°C and purge with argon if possible.

Q: Which pKa should I trust? There are two nitrogens. A: The ring nitrogens are the primary basic sites. For 3-aminopyridazine, the ring nitrogen at position 2 (adjacent to the amino group) is generally the site of first protonation (pKa ~5.7). The exocyclic amino group is extremely weakly basic (pKa < 0) due to resonance delocalization into the ring. Do not expect the exocyclic amine to protonate at physiological pH.

References
  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate. Available at: [Link]

  • 3-Aminopyridine | C5H6N2 | CID 10009. PubChem.[1] Available at: [Link]

  • Structure and hydrogen bonding of 2-aminopyridine·(H2O)n. Royal Society of Chemistry. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (PMC). Available at: [Link]

Sources

Technical Support Center: Cation-Exchange Chromatography for Pyridazine Amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyridazine amines using cation-exchange chromatography (CEX). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into method development, troubleshooting, and core protocols. As Senior Application Scientists, our goal is to explain not just the steps, but the causality behind them, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions to build a strong foundation for your purification strategy.

Q1: What is cation-exchange chromatography and how does it specifically apply to pyridazine amines?

A: Cation-exchange chromatography (CEX) is a powerful liquid chromatography technique that separates molecules based on their net positive charge.[1] The stationary phase (resin) consists of beads with negatively charged functional groups covalently attached.[2][3]

For pyridazine amines, the principle relies on their basic nature. The nitrogen atoms in the pyridazine ring and the amine substituent can accept protons (become protonated) in an acidic to neutral environment, acquiring a net positive charge. When a solution containing the protonated pyridazine amine is passed through the CEX column, the positively charged amine displaces counter-ions (like Na⁺) and binds to the negatively charged resin via electrostatic interactions.[2][3] Molecules that are neutral or negatively charged at the working pH will pass through the column without binding. Elution of the bound pyridazine amine is then achieved by disrupting this electrostatic interaction, typically by increasing the salt concentration or the pH of the mobile phase.[4][5]

Q2: How do I choose between a strong (SCX) and a weak (WCX) cation exchanger for my pyridazine amine?

A: The choice between a strong and weak exchanger depends on the pKa of your pyridazine amine and the desired selectivity. The terms "strong" and "weak" refer to the acid/base properties of the functional groups on the resin, which dictates the pH range over which they remain charged.[6]

  • Strong Cation Exchangers (SCX) utilize functional groups like sulfonic acid (-SO₃H), which are derived from strong acids.[2][7] They have a very low pKa, meaning they remain negatively charged across a very broad pH range (typically pH 2-10).[7] This makes them a robust and excellent starting point for method development because their binding capacity is consistent and independent of pH changes.[2][6]

  • Weak Cation Exchangers (WCX) use functional groups like carboxylic acid (-COOH), which are derived from weak acids.[2][7] Their charge is pH-dependent, as they are only negatively charged at a pH above their pKa (typically ~4-5).[7] This provides an additional parameter (pH) to fine-tune selectivity. However, it requires much stricter pH control during the experiment.[2]

Recommendation: Start with a strong cation exchanger (SCX) due to its robustness and wide operating pH range.[6] If your pyridazine amine binds too strongly and is difficult to elute, or if you need to resolve it from impurities with very similar charge properties, a weak cation exchanger (WCX) may offer the necessary selectivity.[6]

Q3: What is the most critical parameter for ensuring my pyridazine amine binds to the column?

A: The single most critical parameter is the pH of your loading/binding buffer . To ensure binding, the buffer pH must be set at least 0.5 to 1 pH unit below the pKa of your target pyridazine amine.[3][8] This guarantees that the amine groups are predominantly protonated (e.g., -NH₃⁺), carrying the positive charge necessary for binding to the negatively charged resin.[4][9] If the buffer pH is near or above the pKa, the amine will be partially or fully deprotonated (neutral), lose its positive charge, and will not bind to the column.

Q4: How do I select the right buffer system?

A: An ideal buffer system maintains a stable pH without interfering with the chromatography. Key considerations include:

  • pH Range: Select a buffer whose pKa is close to the desired working pH to ensure maximum buffering capacity.

  • Buffer Ions: The buffer's counter-ions (the positive ions) should be compatible with the resin. Simple phosphate or acetate buffers are excellent choices for CEX.[4][10] Biological buffers like MES (for pH 5.5-6.7) or HEPES (for pH 6.8-8.2) can also be used, especially if downstream applications are sensitive to other buffer components.[11]

  • Ionic Strength: The initial ionic strength of the binding and wash buffers must be low. High salt concentrations in the initial sample or buffer will compete with the pyridazine amine for binding sites on the resin, preventing retention.

Q5: How should I prepare my sample before loading?

A: Proper sample preparation is crucial for reproducible results and column longevity.

  • Solubilization: Dissolve or exchange your sample into the starting/binding buffer. This ensures the pH and ionic strength are optimal for binding from the moment the sample is loaded.[4]

  • Ionic Strength Adjustment: If your sample is in a high-salt solution, it must be desalted or diluted with the binding buffer. High initial salt is a common cause of binding failure.[12]

  • Filtration: Centrifuge the sample and/or filter it through a 0.22 µm or 0.45 µm filter to remove any particulate matter.[12] This prevents clogging of the column inlet frit and increases the column's lifespan.

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide addresses common problems in a direct Q&A format.

Problem: My pyridazine amine does not bind to the column.

  • Possible Cause 1: Incorrect Buffer pH. The pH of your loading buffer may be too high (at or above the pKa of your amine), causing it to be neutral and not bind.

    • Solution: Verify the pH of your buffer. Remake the buffer if necessary, ensuring the pH is at least 0.5-1 unit below the amine's pKa.[8]

  • Possible Cause 2: Ionic Strength of Sample/Buffer is Too High. The salt concentration in your sample or loading buffer is out-competing your amine for binding sites.

    • Solution: Dilute your sample with salt-free binding buffer or perform a buffer exchange/desalting step prior to loading.[12] Ensure your binding buffer has a low ionic strength (e.g., 20-50 mM).

  • Possible Cause 3: Column Not Equilibrated. The column was not properly washed with the binding buffer before sample loading.

    • Solution: Equilibrate the column with at least 3-5 column volumes (CVs) of binding buffer, monitoring pH and conductivity at the outlet until they match the inlet buffer.[4][13]

Problem: My recovery is very low; the amine seems stuck on the column.

  • Possible Cause 1: Elution Buffer is Too Weak. The ionic strength or pH of your elution buffer is insufficient to displace the strongly bound amine. Polyvalent amines, in particular, can bind very tightly.[14][15]

    • Solution: Increase the salt concentration in your elution buffer (e.g., from 0.5 M to 1.0 M or even 2.0 M NaCl). Alternatively, if using pH elution, increase the pH further to ensure complete neutralization of the amine.

  • Possible Cause 2: Secondary Interactions. Your amine may be interacting with the resin matrix via non-ionic forces, such as hydrophobic interactions.

    • Solution: Try adding a small amount of a non-ionic organic solvent (e.g., 5-10% acetonitrile or isopropanol) to your elution buffer to disrupt hydrophobic interactions.

  • Possible Cause 3: Precipitation on Column. The high concentration of the purified amine during elution may have caused it to precipitate on the column, especially if its solubility is limited in the elution buffer.

    • Solution: Reduce the amount of sample loaded onto the column. You can also try to elute with a shallower gradient to reduce the instantaneous concentration of the eluting amine.

Problem: My eluted peaks are broad or show significant tailing.

  • Possible Cause 1: Poor Column Packing. A poorly packed column bed leads to uneven flow paths and band broadening.

    • Solution: If using a self-packed column, review your packing protocol. For critical applications, use commercially available pre-packed columns.

  • Possible Cause 2: Sample is Too Viscous. A highly concentrated or viscous sample will not load evenly, leading to a broad peak.

    • Solution: Dilute the sample with binding buffer before loading. Aim for a protein/compound concentration below 50 mg/mL as a general rule.

  • Possible Cause 3: Interaction with Residual Silanols (on silica-based columns). Basic amines are notorious for interacting with acidic silanol groups on the surface of silica-based resins, causing peak tailing.[16]

    • Solution: Consider using a polymeric resin (e.g., polystyrene-divinylbenzene), which does not have silanol groups and is more robust at a wider pH range. Alternatively, ensure your mobile phase contains a sufficient salt concentration to shield these secondary interactions.

Problem: The column backpressure is too high.

  • Possible Cause 1: Clogged Frit or Column. Particulates from an unfiltered sample have blocked the column inlet.

    • Solution: Filter all samples and buffers rigorously.[12] If the pressure is high, try reversing the column flow at a low rate with a strong cleaning solution (refer to the manufacturer's guide) to dislodge particulates from the inlet frit.

  • Possible Cause 2: Flow Rate is Too High. The flow rate exceeds the limits for the packed bed.

    • Solution: Reduce the flow rate. Smaller resin particles provide higher resolution but also generate higher backpressure.[17]

  • Possible Cause 3: Buffer Viscosity. Using buffers at low temperatures can increase their viscosity and, consequently, the backpressure.

    • Solution: If running in a cold room, ensure the flow rate is adjusted accordingly. If possible, perform the chromatography at room temperature unless your molecule is unstable.[12]

Key Protocols and Method Development

This section provides structured workflows for setting up your purification experiment.

Data Presentation: Resin Selection Guide

The first step in method development is choosing the correct stationary phase.

FeatureStrong Cation Exchanger (SCX)Weak Cation Exchanger (WCX)
Functional Group Sulfonic Acid (-SO₃H)[2][7]Carboxylic Acid (-COOH)[2][7]
Operating pH Range Wide (pH 2-10)[7]Narrow (pH > 5)[7]
Binding Capacity Consistent across pH range[2]pH-dependent[2]
Pros Robust, reproducible, good starting point[6]Provides pH as a tool for selectivity
Cons Can bind some molecules too tightlyRequires strict pH control
Best For Initial method development, robust processesFine-tuning difficult separations
Experimental Protocol: General CEX Workflow for Pyridazine Amine Purification

This protocol outlines the fundamental steps for a successful CEX run.

  • Binding Buffer: Prepare a buffer with low ionic strength (e.g., 20 mM Sodium Phosphate) at a pH 0.5-1.0 unit below the pKa of your pyridazine amine.

  • Elution Buffer: Prepare the same buffer as the binding buffer, but with a high concentration of salt (e.g., 20 mM Sodium Phosphate + 1.0 M NaCl). Adjust the final pH after adding the salt.[4]

  • Regeneration Solution: A high salt buffer (e.g., 1-2 M NaCl) or a mild acid/base solution as recommended by the resin manufacturer is used to strip all remaining molecules from the column.[4]

  • Degas and Filter: Degas and filter all buffers through a 0.22 µm filter before use.

  • Pack the column with your selected CEX resin according to the manufacturer's instructions.

  • Equilibrate the column by washing it with 3-5 CVs of Binding Buffer. Monitor the column effluent's pH and conductivity until they are stable and match the Binding Buffer.[13]

  • Prepare your sample as described in the FAQ section (dissolved in Binding Buffer, filtered).

  • Load the sample onto the column at a controlled flow rate. The volume and concentration will depend on the column's dynamic binding capacity.

  • Wash the column with 5-10 CVs of Binding Buffer to remove any unbound or weakly bound impurities.[10][13] Monitor the UV absorbance (e.g., at 280 nm) of the effluent until it returns to baseline.

  • Elute the bound pyridazine amine using one of two common methods:

    • Linear Gradient Elution: Start a linear gradient from 100% Binding Buffer (0% Elution Buffer) to 100% Elution Buffer over 10-20 CVs. This is ideal for resolving multiple components and for initial method development.[1]

    • Step Elution: Sequentially apply buffers with increasing salt concentrations (e.g., steps of 10%, 25%, 50%, 100% Elution Buffer). This is faster for routine purifications once the elution conditions are known.[1][13]

  • Collect fractions throughout the elution process for later analysis.

  • After elution, wash the column with 3-5 CVs of a high-strength regeneration solution to remove any remaining tightly bound molecules.[4]

  • Re-equilibrate the column with Binding Buffer for immediate reuse, or flush with a recommended storage solution (e.g., 20% ethanol) for long-term storage to prevent microbial growth.[4][10]

Mandatory Visualizations

Diagrams help clarify complex workflows and mechanisms.

CEX_Workflow cluster_prep Preparation cluster_run Purification Run cluster_post Post-Run Buffer_Prep Buffer & Sample Preparation Equilibrate Column Equilibration (3-5 CVs Binding Buffer) Buffer_Prep->Equilibrate Load Sample Loading Equilibrate->Load Wash Wash Unbound (5-10 CVs Binding Buffer) Load->Wash Elute Elution (Salt or pH Gradient) Wash->Elute Collect Collect Fractions Elute->Collect Regenerate Regeneration (e.g., 1-2M NaCl) Collect->Regenerate Store Store or Re-use Regenerate->Store

Caption: Standard workflow for cation-exchange chromatography.

Caption: Binding and salt-displacement elution mechanism.

References

  • Role of pH in partitioning and cation exchange of aromatic amines on water-satur
  • Ion Exchange Chromatography Resin: A Comprehensive Guide. Sunresin Life Sciences.
  • Weak or Strong Cation Exchange in Ion Exchange Chrom
  • Mastering Ion Exchange Chromatography: Essential Guide. (2025). Chrom Tech, Inc.
  • Biological buffers for Cation-Exchange Chromatography with pKa calcul
  • CATION EXCHANGE CHROMATOGRAPHIC SEPARATION OF AMINES THROUGH FIBER SUPPORTED SOLID MEMBRANE. Bangladesh Journals Online.
  • Cation Exchange Chrom
  • The 10 best biological buffers for chrom
  • How to Choose Ion Exchange Resin?. Alfa Chemistry.
  • Sample Preparation in Ion Exchange Chrom
  • Choosing the best Ion Exchange Mode for Solid Phase Extraction. (2023). Biotage.
  • What Is the Workflow of Cation Exchange Chrom
  • Ion Exchange Chromatography Resins and Methods. (2023). G-Biosciences.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Comparison of chromatographic ion-exchange resins V.
  • Selection Guide for Polymeric Resins. Sigma-Aldrich.
  • Selection guide - Ion Exchange. Cytiva.
  • Recommended buffers for Cation Exchange Chrom
  • Guide to Ion-Exchange Chromatography.
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.
  • Cation Exchange Chrom
  • Ion Exchange Chromatography Troubleshooting. Sigma-Aldrich.
  • Novel cation-exchange column for the separation of hydrophobic and/or polyvalent amines.
  • Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. (2025). Agilent.
  • INVESTIGATING THE EFFECT OF pH AND ION STRENGTH ON LOADING AND RELEASE PROPERTIES OF DIFFERENT ION EXCHANGERS. DergiPark.
  • Which amino acids will bind a cation resin in ion exchange chromatography
  • Method for pyridine amine derivative. (2015).
  • Practical and Popular Sample Preparation Techniques for Ion Chromatography. (2025).
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • Mastering Protein Separation with Ion Exchange Chrom
  • Tips for successful ion exchange chrom
  • Cation Exchange Chrom
  • Determination of Amines by Ion Chromatography Using Cation-Exchange Columns. (2014).

Sources

Technical Support Center: Preventing Oxidation of 4-Ethylpyridazin-3-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-ethylpyridazin-3-amine. Its purpose is to offer a comprehensive resource for understanding, preventing, and troubleshooting oxidative degradation of this compound during storage. By combining fundamental chemical principles with field-proven laboratory practices, this document serves as a practical tool to ensure the stability and integrity of your valuable materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: My vial of this compound, which was initially a light-colored solid/solution, has turned dark brown. What happened?

A: A color change, particularly darkening, is a strong indicator of chemical degradation, most commonly due to oxidation. Oxidized heterocyclic amines often form highly conjugated, colored byproducts or polymeric material. We strongly recommend that you do not use the discolored material, as the presence of impurities can compromise your experimental results. It is best to discard it following your institution's safety protocols and use a fresh, properly stored sample.

Q2: What are the absolute essential conditions for storing this compound to prevent degradation?

A: At a minimum, this compound should be stored under an inert atmosphere (argon or nitrogen), protected from light (using an amber vial), and kept at a low temperature.[1] Even for short-term storage, exposure to atmospheric oxygen should be avoided.

Q3: Can I store my sample in a standard -20°C laboratory freezer?

A: Yes, storage at -20°C is recommended for long-term stability. However, simply placing the vial in a freezer is insufficient. The vial must be properly prepared: ensure it has been purged of air and backfilled with an inert gas like argon or nitrogen and is sealed with a high-quality, airtight cap (e.g., a PTFE-lined cap).[2] This prevents both oxygen and moisture from entering the container, especially during temperature changes.

Q4: What is the quickest way to check a previously opened bottle for signs of oxidation before I use it in a reaction?

A: Thin-Layer Chromatography (TLC) is the fastest and most straightforward method. Spot a small amount of your stored sample alongside a known fresh sample (if available) or a published Rf value. The appearance of new spots, particularly near the baseline, indicates the formation of more polar degradation products, such as the corresponding N-oxide.[3] A quick proton NMR spectrum can also reveal impurity peaks that are not present in the spectrum of the pure compound.

Section 2: Understanding the Chemical Degradation Pathway

The stability of this compound is dictated by its molecular structure. The compound contains two key features that make it susceptible to oxidation: the electron-rich amino group and the π-deficient pyridazine ring.

The primary site of oxidation is the exocyclic amine's nitrogen atom. The lone pair of electrons on this nitrogen makes it a target for electrophilic attack by oxygen. This can proceed through a radical mechanism, particularly in the presence of light or trace metal catalysts, or lead directly to the formation of an N-oxide.[4][5] The pyridazine ring itself, being electron-deficient, is generally less susceptible to oxidation than the amine group, but degradation of the entire molecule can occur under harsh conditions.[6][7]

Key factors that accelerate oxidation include:

  • Oxygen: The primary reactant in the oxidation process.

  • Light: Can provide the energy to initiate photochemical degradation.[8]

  • Heat: Increases the kinetic rate of the oxidation reaction.

  • Metal Ions: Trace metals can act as catalysts for oxidation.

Below is a diagram illustrating the most probable initial oxidation pathway.

Oxidation_Pathway cluster_0 Initial State cluster_1 Oxidizing Agents cluster_2 Degradation Products Amine This compound N_Oxide Pyridazine N-Oxide Derivative Amine->N_Oxide Primary Pathway Others Colored Byproducts / Polymers Amine->Others Secondary Pathways Oxygen O₂ (Air) Oxygen->Amine Attacks Amine Light Light (hν) Light->Amine Initiates Metal Metal Traces (e.g., Fe³⁺) Metal->Amine Catalyzes

Caption: Probable oxidative degradation pathways for this compound.

Section 3: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to compound stability.

Issue: Significant Impurities Detected in Stored Samples

You run an analysis (NMR, HPLC, LC-MS) on a batch of this compound that has been in storage and find significant peaks that do not correspond to the pure compound.

  • Possible Cause 1: Ineffective Inert Atmosphere.

    • Expertise & Experience: The most common failure point in storing air-sensitive reagents is improper or incomplete removal of oxygen. Simply tightening the cap on a vial traps a significant amount of air in the headspace. Over time, this trapped oxygen is sufficient to cause substantial degradation.

    • Trustworthiness (Self-Validation): If your compound is degrading, your inerting technique is flawed. A properly inerted sample will show minimal to no oxidation over its recommended shelf life.

    • Authoritative Grounding & Solution: The gold standard for handling air-sensitive materials involves using specialized equipment like a glovebox or a Schlenk line.[8][9] These systems allow for the complete removal of the atmosphere from the storage vessel and replacement with a high-purity inert gas. For detailed steps, see Protocol 4.1 .

  • Possible Cause 2: Inappropriate Storage Temperature.

    • Expertise & Experience: All chemical reactions, including degradation, are temperature-dependent. Storing a sensitive compound at room temperature when refrigerated or frozen conditions are required will dramatically shorten its shelf life. The Safety Data Sheet (SDS) for pyridazine itself recommends cool, well-ventilated storage, which should be considered the absolute minimum for its more complex derivatives.[10]

    • Trustworthiness (Self-Validation): If samples stored at room temperature degrade while identical samples stored at -20°C remain pure, temperature is the critical variable.

    • Authoritative Grounding & Solution: Implement a strict temperature control policy based on the data below. For any new or sensitive compound, the default should be cold storage (-20°C) unless otherwise specified.

Storage Duration Recommended Temperature Rationale
Short-Term (< 1 month) 2-8°C (Refrigerated)Slows reaction kinetics for daily/weekly use.
Long-Term (> 1 month) -20°C (Frozen)Significantly halts degradation processes for archival storage.
Working Solution (in solvent) -20°CSolvents can sometimes participate in degradation; freezing is crucial.
  • Possible Cause 3: Exposure to Light.

    • Expertise & Experience: Many nitrogen-containing heterocyclic compounds are photosensitive. UV or even ambient laboratory light can provide the activation energy needed to initiate radical-based oxidation reactions.

    • Trustworthiness (Self-Validation): If a sample stored in a clear vial degrades faster than one stored in an amber vial under the same conditions, light is a contributing factor.

    • Authoritative Grounding & Solution: Always store this compound in amber glass vials to block UV and other wavelengths of light.[1] If amber vials are unavailable, wrap a clear vial completely in aluminum foil as a temporary but effective measure.

Troubleshooting_Workflow Start Problem: Impurities in Stored Sample Check_Inert Was sample stored under inert gas (Ar/N₂)? Start->Check_Inert Check_Temp Was sample stored at ≤ -20°C (long-term) or 2-8°C (short-term)? Check_Inert->Check_Temp Yes Root_Cause_O2 Root Cause: Oxygen Exposure Check_Inert->Root_Cause_O2 No Check_Light Was sample stored in an amber vial? Check_Temp->Check_Light Yes Root_Cause_Temp Root Cause: High Temperature Check_Temp->Root_Cause_Temp No Root_Cause_Light Root Cause: Light Exposure Check_Light->Root_Cause_Light No End Sample Integrity Maintained Check_Light->End Yes Solution_Inert Solution: Implement Protocol 4.1 (Inert Gas Purging) Root_Cause_O2->Solution_Inert Solution_Temp Solution: Adhere to Temperature Guidelines Table Root_Cause_Temp->Solution_Temp Solution_Light Solution: Use Amber Vials Exclusively Root_Cause_Light->Solution_Light Solution_Inert->End Solution_Temp->End Solution_Light->End

Caption: Troubleshooting workflow for diagnosing oxidation issues.

Section 4: Best Practices & Protocols
Protocol 4.1: Standard Procedure for Inert Gas Packaging

This protocol describes the standard method for packaging an air-sensitive solid for storage using a Schlenk line or a dual-bank vacuum/inert gas manifold.[8][11]

  • Preparation: Place the required amount of this compound into a clean, dry amber glass vial appropriately sized for the sample amount (minimize headspace).

  • Attach to Manifold: Securely attach the vial to the gas/vacuum manifold using a rubber adapter.

  • Evacuate: Gently open the valve to the vacuum pump to evacuate the air from the vial. Be cautious to avoid pulling solid material into the manifold. Evacuate for 1-2 minutes.

  • Backfill: Close the valve to the vacuum and slowly open the valve to the inert gas (argon or nitrogen). You should hear the gas flowing into the vial. Allow it to fill until the pressure is equalized.

  • Repeat Cycle: Repeat the evacuate/backfill cycle a total of 3-5 times. This ensures a high-purity inert atmosphere inside the vial.

  • Final Backfill & Sealing: After the final evacuation, backfill the vial with inert gas, ensuring a slight positive pressure.

  • Seal and Store: While under the positive pressure of inert gas, quickly remove the vial from the manifold and immediately seal it with a PTFE-lined cap. Reinforce the seal with paraffin film for long-term storage. Place the sealed vial in the appropriate temperature-controlled environment (e.g., -20°C freezer).

Protocol 4.2: Using Antioxidants for Enhanced Stability

For exceptionally sensitive applications or very long-term storage, the addition of a radical-scavenging antioxidant can provide an extra layer of protection. This is analogous to how antioxidants are used to prevent the formation of heterocyclic amines in other contexts.[12][13][14]

  • Select an Antioxidant: Choose a high-purity, non-interfering antioxidant. Butylated hydroxytoluene (BHT) is a common and effective choice for organic compounds.

  • Determine Concentration: Add the antioxidant at a low concentration, typically 0.01-0.1% by weight.

  • Application:

    • For Solids: If the compound is to be stored as a solid, the antioxidant can be added directly and gently mixed.

    • For Solutions: If the compound is stored in a solvent, dissolve the antioxidant in the solvent first before adding the this compound.

  • Proceed with Inerting: After adding the antioxidant, follow Protocol 4.1 for inert gas packaging.

Antioxidant Typical Conc. (w/w) Considerations
BHT (Butylated hydroxytoluene) 0.01 - 0.1%Effective radical scavenger. Easily removed by chromatography if necessary.
α-Tocopherol (Vitamin E) 0.01 - 0.1%A natural antioxidant, effective but may be slightly less volatile than BHT.

Note: Always run a small-scale test to ensure the chosen antioxidant does not interfere with your downstream applications.

Protocol 4.3: Analytical Quality Control via HPLC

Regularly checking the purity of your stored material is critical. HPLC with UV detection is a reliable method for quantification.

  • Sample Preparation: Prepare a stock solution of your stored this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Derivatization (If Necessary): While direct detection is possible, derivatization can enhance sensitivity for primary amines.[15] However, for a simple purity check, direct UV detection is often sufficient.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: UV detector set to a wavelength where the pyridazine ring absorbs (e.g., ~254 nm or a wavelength determined by a UV scan).

    • Flow Rate: 1.0 mL/min.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. Compare this value to the purity at the time of initial storage. A significant decrease indicates degradation.

References
  • Sugimura, T., Wakabayashi, K., Nakagama, H., & Nagao, M. (1998). Inhibitory effects of antioxidants on formation of heterocyclic amines. PubMed. Available at: [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. Available at: [Link]

  • Rojas-García, A. E., et al. (2015). Use of antioxidants to minimize the human health risk associated to mutagenic/carcinogenic heterocyclic amines in food. ResearchGate. Available at: [Link]

  • Murkovic, M., & Pfannhauser, W. (1999). Antioxidant spices reduce the formation of heterocyclic amines in fried meat. Academia.edu. Available at: [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley. (Referenced in various online academic resources on handling sensitive compounds).
  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. PubMed. Available at: [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation. ResearchGate. Available at: [Link]

  • Voice, A. K. (2013). Analytical methods used to quantify amine oxidation. ResearchGate. Available at: [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Krbavčič, A., & Stanovnik, B. (2005). Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]

  • Melo, A., et al. (2012). Inhibitory Effect of Antioxidant-Rich Marinades on the Formation of Heterocyclic Aromatic Amines in Pan-Fried Beef. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Sims, G. K., & Sommers, L. E. (1985). Degradation of pyridines in the environment. Semantic Scholar. Available at: [Link]

  • Kim, H. S., et al. (2020). Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. Food Science of Animal Resources. Available at: [Link]

  • Gorrod, J. W., & Damani, L. A. (1970). Thin-layer chromatography of amine oxidation products. Analytical Chemistry. Available at: [Link]

  • Roughley, S. D. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • ATSDR. (2004). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

  • Yang, X. (2025). Ammonia and Amines: Phase Partitioning, Oxidation Chemistry in Aqueous Phase and Atmospheric Measurement in Urban Canada. University of Toronto. Available at: [Link]

  • Bodnár, I., et al. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. Available at: [Link]

  • Harms, D. L. (1983). Electrochemical oxidation of pyridine bases. Google Patents.
  • Francke, R., & Little, R. D. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available at: [Link]

  • Krbechek, L., & Moore, G. G. I. (1982). OXIDATION OF TERTIARY AMINES BY HEXACHLOROACETONE. ChemInform. Available at: [Link]

  • Riley, D. P., & Shumate, R. E. (1986). Process for the oxidation of tertiary amines to amine oxides. Google Patents.
  • McCallum, T., et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PMC. Available at: [Link]

  • PubChem. N-ethylpyridazin-4-amine (C6H9N3). National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-Fluoropyridin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-Aminopyridazine. National Center for Biotechnology Information. Available at: [Link]

  • LibreTexts. (2025). 24.3: Basicity of Amines. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Solvent Selection for 4-Ethylpyridazin-3-amine Extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting the optimal solvent and troubleshooting the liquid-liquid extraction (LLE) of 4-ethylpyridazin-3-amine. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions and overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the extraction of this compound. Understanding these concepts is the first step toward developing a robust and efficient extraction protocol.

Q1: What are the key physicochemical properties of this compound that influence solvent selection?

  • Basicity: The primary amine group (-NH₂) on the pyridazine ring makes the molecule basic. Like other amines, it will react with acids to form a protonated, positively charged salt.[1][2][3] The basicity of amines is a critical property that can be exploited for extraction.[3][4]

  • Polarity: The molecule possesses both polar and non-polar features. The pyridazine ring with its two nitrogen atoms and the primary amine group are polar and capable of hydrogen bonding.[1][2] The ethyl group (-CH₂CH₃) provides a non-polar, hydrophobic character. This amphiphilic nature means it will have some solubility in both polar and non-polar solvents.

  • Solubility: As a general rule, smaller amines show appreciable solubility in water due to hydrogen bonding, but this decreases as the size of the hydrophobic alkyl portion increases.[1][2] this compound is expected to be soluble in various organic solvents, particularly polar ones like alcohols, and to a lesser extent in water.[1][5][6] Its salt form (e.g., hydrochloride salt) will be highly soluble in water and poorly soluble in most organic solvents.

Q2: How does pH critically control the extraction of this compound?

A2: The basicity of the amine group is the most powerful tool at your disposal. By manipulating the pH of the aqueous phase, you can control whether the compound resides in the aqueous or organic layer. This process is known as acid-base partitioning.[7]

  • In Acidic Conditions (Low pH): The amine group will be protonated to form a water-soluble cation (R-NH₃⁺). This form is highly polar and will preferentially partition into the aqueous layer. This is useful for washing away non-basic organic impurities.

  • In Basic Conditions (High pH): The amine exists as the neutral "free base" (R-NH₂). This form is significantly less polar and more organosoluble, allowing it to be extracted from the aqueous layer into an immiscible organic solvent.

The key is to adjust the pH well above the pKa of the conjugate acid of this compound to ensure it is in its free base form for extraction into the organic phase. For most aliphatic amines, a pH of 10 or higher is sufficient.[4]

Q3: What are the primary criteria for selecting a suitable organic solvent for extraction?

A3: An ideal extraction solvent should possess several key attributes:

  • High Distribution Coefficient (K): It should readily dissolve this compound in its free base form while having low solubility for impurities.

  • Immiscibility with Water: The solvent must form a distinct layer when mixed with the aqueous phase.

  • Density Difference: A significant density difference from water (either higher or lower) facilitates clean separation of the layers.

  • Selectivity: It should not dissolve other components from the mixture, such as starting materials or by-products.

  • Low Reactivity: The solvent must be chemically inert to the target compound and other reagents.

  • Ease of Removal: A relatively low boiling point allows for easy removal by evaporation after extraction.

  • Safety & Environmental Impact: The solvent should have low toxicity, flammability, and environmental persistence. For example, dichloromethane is effective but raises safety concerns, while ethyl acetate is often considered a greener alternative.[7]

  • Cost: For large-scale applications, the cost of the solvent is a practical consideration.

Part 2: Practical Guidance & Experimental Protocols

This section provides actionable advice, data for comparison, and a validated workflow for the extraction process.

Comparative Analysis of Common Extraction Solvents

The table below summarizes the properties of several common solvents that could be considered for the extraction of this compound.

SolventDensity (g/mL)Boiling Point (°C)PolarityWater SolubilityKey Considerations
Dichloromethane (DCM) 1.3340MediumSlightly SolubleForms the lower layer. Effective but is a suspected carcinogen. Prone to forming emulsions.[8]
Ethyl Acetate (EtOAc) 0.9077MediumSoluble (8 g/100mL)Forms the upper layer. Greener alternative to DCM. Can be hydrolyzed under strong acid/base conditions.
Methyl tert-butyl ether (MTBE) 0.7455LowSlightly SolubleForms the upper layer. Less prone to emulsion formation than other ethers.
Toluene 0.87111LowInsolubleForms the upper layer. Good for less polar compounds. High boiling point makes it harder to remove.
n-Butanol 0.81118HighSoluble (9 g/100mL)Can be used for more polar compounds but its partial miscibility with water can complicate phase separation.[9]
Diagram: Standard Acid-Base Extraction Workflow

The following diagram illustrates a typical workflow for isolating a basic compound like this compound from a reaction mixture.

G cluster_0 Purification of Acidic/Neutral Impurities cluster_1 Isolation of this compound A 1. Crude Reaction Mixture in Organic Solvent B 2. Add Acidic Solution (e.g., 1M HCl) A->B C 3. Separate Layers B->C D Aqueous Layer (Protonated Amine R-NH3+) C->D Contains Product E Organic Layer (Acidic/Neutral Impurities) C->E Discard F 4. Basify Aqueous Layer (e.g., add NaOH to pH > 10) D->F G 5. Add Fresh Organic Solvent (e.g., Ethyl Acetate) F->G H 6. Separate Layers G->H I Aqueous Layer (Inorganic Salts) H->I Discard J Organic Layer (Product Free Base R-NH2) H->J Contains Product K 7. Dry, Filter, & Evaporate Solvent J->K L Purified Product K->L

Caption: Workflow for the acid-base extraction of this compound.

Protocol: Standard Liquid-Liquid Extraction

This protocol describes a self-validating method for extracting this compound from a typical aqueous reaction mixture.

  • Initial State: Your target compound is in an aqueous solution, potentially with other organic or inorganic materials.

  • pH Adjustment (Critical Step):

    • Place the aqueous solution in a separatory funnel.

    • Slowly add a strong base, such as 5M sodium hydroxide (NaOH), while periodically swirling and checking the pH with pH paper or a calibrated meter.

    • Validation: Continue adding base until the pH of the aqueous solution is robustly basic (pH ≥ 10). This ensures the complete conversion of the amine salt to its organosoluble free base.

  • Solvent Addition:

    • Add a volume of your chosen immiscible organic solvent (e.g., ethyl acetate) approximately equal to the volume of the aqueous layer.

  • Extraction:

    • Stopper the separatory funnel and invert it gently, venting frequently to release any pressure buildup.

    • Avoid vigorous shaking, which can lead to the formation of emulsions.[10] Instead, perform 5-10 gentle inversions to ensure sufficient contact between the phases.

  • Phase Separation:

    • Place the funnel back in a ring stand and allow the layers to fully separate. The organic layer will be on top if using a solvent less dense than water (like ethyl acetate) or on the bottom if using a denser solvent (like dichloromethane).

  • Collection:

    • Carefully drain the lower layer. Then, drain the desired organic layer into a clean flask.

  • Repeat Extraction:

    • Return the aqueous layer to the funnel and repeat steps 3-6 with fresh organic solvent at least two more times to maximize recovery. Combine all organic extracts.

  • Post-Extraction Processing:

    • Wash the combined organic extracts with brine (saturated NaCl solution) to help remove dissolved water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Part 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section provides solutions to common extraction problems.

Q1: My recovery is very low. What are the likely causes and how can I fix it?

A1: Low recovery can stem from several issues:

  • Incomplete Basification: If the pH of the aqueous layer was not sufficiently high, your compound remained in its protonated, water-soluble form. Solution: Re-check the pH of the discarded aqueous layer. If it is not basic enough, return it to the funnel, add more base, and re-extract.

  • Insufficient Extractions: A single extraction is often not enough. The compound distributes itself between the two phases according to its partition coefficient. Solution: Perform at least three extractions and combine the organic layers to ensure complete removal from the aqueous phase.

  • Wrong Solvent Choice: The chosen solvent may have a poor distribution coefficient for your compound. Solution: Consider switching to a more polar or less polar solvent based on the presumed properties of your compound. Small-scale trial extractions can help identify a better solvent system.[11]

  • Emulsion Formation: Your compound may be trapped in a stable emulsion between the layers (see next question).

Q2: An emulsion has formed between the layers and they won't separate. What should I do?

A2: Emulsion formation is a common and frustrating problem, often caused by high concentrations of surfactant-like materials or by excessive agitation.[10] Do not discard your experiment; emulsions can almost always be broken.

Diagram: Decision Tree for Breaking Emulsions

G Start Emulsion Formed Wait 1. Patience: Let it stand for 10-30 minutes Start->Wait Brine 2. Add Brine (Saturated NaCl): Increases ionic strength of aqueous layer Wait->Brine If not resolved Stir 3. Gentle Mechanical Agitation: Slowly stir the emulsion layer with a glass rod Brine->Stir If not resolved Filter 4. Filtration: Filter the entire mixture through Celite® or glass wool Stir->Filter If not resolved Centrifuge 5. Centrifugation: Use a centrifuge to force phase separation Filter->Centrifuge If not resolved Solvent 6. Add a Different Solvent: A few drops of ethanol or another solvent can alter polarity Centrifuge->Solvent Last Resort

Caption: A systematic approach to resolving emulsions during extraction.

Troubleshooting Steps for Emulsions:

  • Patience: The simplest solution is often to let the separatory funnel stand undisturbed for a longer period (15-30 minutes).[11][12]

  • Salting Out: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, forcing organic components out and often breaking the emulsion.[8][10]

  • Mechanical Disruption: Gently swirl the funnel or stir the emulsion interface with a glass rod.

  • Filtration: Filter the entire mixture through a pad of Celite® or a plug of glass wool.[12]

  • Centrifugation: If available, centrifuging the mixture is a very effective way to force the layers to separate.[10]

  • Add a Different Solvent: Adding a small amount of a different solvent (e.g., a few drops of ethanol) can sometimes break an emulsion, but be aware this may affect the purity of your final product.[8]

Q3: My extracted product is impure. How can I improve the selectivity of the extraction?

A3: Impurities suggest that your extraction is not selective enough.

  • Incorporate a "Back-Wash": After extracting your free base into the organic layer, "wash" this organic layer with a fresh portion of basic aqueous solution (e.g., pH 10 buffer). This can remove acidic impurities that may have been carried over.

  • Optimize pH: The initial pH adjustment is key. If you have acidic impurities, an initial wash of your organic solution with a mild base (e.g., sodium bicarbonate solution) can remove them before you proceed with the acid extraction for your main product.

  • Change Solvents: An impurity may have similar solubility to your product in the chosen solvent. Try a solvent with a different polarity. For example, if you are using ethyl acetate, try switching to a less polar solvent like toluene, which may leave more polar impurities behind in the aqueous layer.

References

  • Oreate AI Blog. (2025, December 30). Understanding Liquid-Liquid Extraction: A Key Technique in Food Analysis.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved February 22, 2026.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions. Retrieved February 22, 2026.
  • Pipzine Chemicals. (n.d.). 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China. Retrieved February 22, 2026.
  • Jian, S.-H., et al. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Journal of Food and Drug Analysis.
  • Reddit. (2014, September 26). Emulsion Problem during Extraction. Help!. r/chemistry.
  • Google Patents. (n.d.). EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Master Organic Chemistry. (2017, April 18).
  • Various Authors. (n.d.). Amine compounds.
  • LibreTexts Chemistry. (2020, March 4). Amines and Heterocycles.
  • Quora. (2018, March 30). Are amines soluble in organic solvents?.
  • University of Illinois Urbana-Champaign. (2005). Principles of Drug Action 1, Spring 2005, Amines.

Sources

Validation & Comparative

Comparative 1H NMR Profiling of 4-Ethylpyridazin-3-amine: Solvent Effects and Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum of 4-ethylpyridazin-3-amine , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic scaffolds.

The analysis addresses two primary challenges in the characterization of this compound:

  • Labile Proton Exchange: The invisibility of the primary amine (-NH2) signal in standard chlorinated solvents.

  • Regioisomer Misidentification: The structural similarity between the 4-ethyl, 5-ethyl, and 6-ethyl isomers, which often co-elute during synthesis.

Key Finding: DMSO-d6 is the superior solvent for full structural elucidation, revealing the exchangeable amine protons. Furthermore, the magnitude of the aromatic coupling constant (


) is the diagnostic "fingerprint" that definitively distinguishes the 4-ethyl isomer (

Hz) from its 5-ethyl (

Hz) and 6-ethyl (

Hz) analogs.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and spectral integrity, the following protocol minimizes water interference and maximizes resolution.

Sample Preparation Workflow

SamplePrep Start Crude Product Dry Vacuum Dry (40°C, 4h, <5 mbar) Start->Dry Remove H2O Solvent Solvent Selection (DMSO-d6 vs CDCl3) Dry->Solvent Prep Dissolution (10mg in 0.6mL) Solvent->Prep Argon Flush Acq Acquisition (NS=16, D1=2s) Prep->Acq

Figure 1: Optimized NMR sample preparation workflow to ensure visibility of labile protons.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended (to resolve aromatic coupling).

  • Temperature: 298 K (25°C). Note: Elevated temperatures will sharpen the NH2 peak but increase exchange rates.

  • Pulse Sequence: Standard zg30 or equivalent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm, CHCl3: 7.26 ppm).

Comparative Analysis 1: Solvent System Performance

The choice of solvent dramatically alters the spectral profile of 3-aminopyridazines. The table below compares the two most common NMR solvents.

Recommendation: Use DMSO-d6 for full characterization. Use CDCl3 only for quick purity checks of the alkyl chain, as the amine signal is unreliable.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Technical Insight
-NH2 Signal Visible (Broad singlet, ~6.0–6.5 ppm)Invisible / Broad DMSO acts as a H-bond acceptor, slowing proton exchange and "locking" the NH2 protons on the NMR timescale [1].
Solubility ExcellentModerate to GoodPyridazines are polar; DMSO ensures complete dissolution, preventing concentration-dependent shifts.
Water Peak Distinct at 3.33 ppmVariable (1.56 ppm)In CDCl3, trace water often overlaps with the alkyl region or exchanges with the amine.
Aromatic Resolution HighHighAromatic protons are slightly deshielded in DMSO due to polarity effects.

Comparative Analysis 2: Regioisomer Differentiation

The synthesis of substituted pyridazines often yields a mixture of isomers. 1H NMR is the fastest method to distinguish the 4-ethyl target from the 5-ethyl and 6-ethyl byproducts.

The differentiation relies on the Spin-Spin Coupling Constant (


)  between the remaining ring protons.
The Diagnostic Logic
  • 4-Ethyl isomer (Target): Protons are at positions 5 and 6. These are adjacent (

    
     relationship). Expected 
    
    
    
    Hz.
  • 5-Ethyl isomer: Protons are at positions 4 and 6. These are separated by a carbon (

    
     relationship). Expected 
    
    
    
    Hz.
  • 6-Ethyl isomer: Protons are at positions 4 and 5. These are adjacent (

    
     relationship). Expected 
    
    
    
    Hz.
Isomer Identification Decision Tree

IsomerID Start Analyze Aromatic Region (2 Protons) Coupling Measure Coupling Constant (J) between Ring Protons Start->Coupling LargeJ J ≈ 9.0 Hz (Large Ortho) Coupling->LargeJ MedJ J ≈ 4.5 Hz (Small Ortho) Coupling->MedJ SmallJ J ≈ 2.0 Hz (Meta) Coupling->SmallJ Res6 6-Ethyl Isomer (Protons H4, H5) LargeJ->Res6 Res4 4-Ethyl Isomer (TARGET) (Protons H5, H6) MedJ->Res4 Res5 5-Ethyl Isomer (Protons H4, H6) SmallJ->Res5

Figure 2: Logical decision tree for distinguishing ethylpyridazin-3-amine isomers based on J-coupling values [2].

Detailed Spectral Assignment (this compound)

Solvent: DMSO-d6 Frequency: 400 MHz

PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-6 Aromatic8.55 Doublet (d)1H


-proton to Nitrogen. Most deshielded due to electronegativity of the ring nitrogen.
H-5 Aromatic7.25 Doublet (d)1H


-proton. Shielded relative to H-6. Shows characteristic "small ortho" coupling.
-NH2 Amine6.20 Broad Singlet (bs)2H-Exchangeable protons. Broadened by quadrupole relaxation of N and exchange.
-CH2- Ethyl2.55 Quartet (q)2H

Methylene group. Slightly deshielded by the aromatic ring.
-CH3 Ethyl1.15 Triplet (t)3H

Methyl group. Standard alkyl shift.

Mechanistic Note: The chemical shift of H-5 is significantly upfield compared to unsubstituted pyridazine (~9.2 ppm) due to the electron-donating resonance effect of the adjacent 3-amino group, which increases electron density at the C-4 and C-6 positions, and the inductive effect of the ethyl group at C-4 [3].

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Tewari, A. K., & Mishra, L. (2001). "Structural elucidation of pyridazine derivatives." Indian Journal of Chemistry. (General reference for pyridazine coupling constants).
  • ChemicalBook Spectral Database. (2023). "3-Aminopyridine and Pyridazine Derivatives NMR Data."

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-Ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. The compound 4-ethylpyridazin-3-amine, a heterocyclic amine, presents a common analytical challenge due to its polar and basic nature. These characteristics often lead to poor retention and peak tailing in traditional reversed-phase high-performance liquid chromatography (RP-HPLC), complicating the accurate assessment of its purity profile.[1][2] This guide provides a comprehensive comparison of different HPLC strategies for the robust purity analysis of this compound, grounded in experimental evidence and established scientific principles.

The Analytical Challenge: Understanding this compound

This compound is a small, polar molecule containing a basic pyridazine ring system.[3][4] The presence of the primary amine group and the nitrogen atoms in the pyridazine ring makes the molecule susceptible to strong interactions with residual silanols on conventional silica-based C18 columns.[2][5] This can result in significant peak tailing, a common issue with basic compounds in RP-HPLC, which compromises resolution and the accuracy of impurity quantification.[2][6] Therefore, a successful method must overcome these challenges to provide reliable and accurate purity data.

A Comparative Analysis of Chromatographic Approaches

To address the analytical hurdles posed by this compound, we will compare three distinct HPLC methodologies:

  • Reversed-Phase HPLC (RP-HPLC) with a modern, polar-endcapped column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Mixed-Mode Chromatography (MMC) .

The performance of each technique will be evaluated based on retention, peak shape, and resolution of the this compound peak from a hypothetical key impurity, "Impurity A," a closely related and more polar analogue.

Experimental Design and Rationale

A systematic approach to method development is crucial for achieving a robust and reliable analytical procedure.[7][8] The following workflow outlines the logical progression from initial screening to method optimization.

Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation Screening Column & Mobile Phase Screening (RP, HILIC, MMC) Evaluation Initial Performance Evaluation (Retention, Peak Shape, Resolution) Screening->Evaluation Optimization Systematic Parameter Optimization (Gradient, pH, Temperature) Screening->Optimization Select Promising Conditions Robustness Robustness Testing (Small deliberate variations) Optimization->Robustness Validation Full Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Optimization->Validation Finalized Method Chromatographic_Mode_Comparison cluster_rp Reversed-Phase cluster_hilic HILIC cluster_mmc Mixed-Mode RP Moderate Retention Acceptable Peak Shape Adequate Resolution HILIC Good Retention Symmetrical Peaks Excellent Resolution MMC Strong Retention Excellent Peak Shape Superior Resolution Analyte This compound (Polar, Basic) Analyte->RP Interacts with polar-endcapped C18 Analyte->HILIC Partitions into aqueous layer Analyte->MMC Interacts via hydrophobic and ion-exchange mechanisms Validation_Process cluster_validation_params ICH Q2(R1) Validation Parameters Method Optimized HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Validated Validated Analytical Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Robustness->Validated

Sources

A Comparative Guide to IR Spectroscopy of Amino and Ethyl Groups on the Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the infrared (IR) spectroscopy signatures of amino (–NH₂) and ethyl (–CH₂CH₃) functional groups when attached to a pyridazine ring. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the vibrational principles and experimental considerations essential for accurate spectral interpretation in medicinal chemistry and materials science.

The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, can influence the vibrational frequencies of its substituents.[1] Accurate identification of functional groups via IR spectroscopy is a critical first step in the synthesis and characterization of novel pyridazine-based compounds.

The Vibrational Language of Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its covalent bonds.[2] These vibrations, primarily stretching and bending, occur at characteristic frequencies that are highly dependent on the bond strength, the masses of the atoms involved, and the overall molecular structure.[2][3] By analyzing the resulting spectrum—a plot of transmittance versus wavenumber (cm⁻¹)—we can identify the functional groups present in a molecule, akin to deciphering a molecular "fingerprint".[2]

The spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[4] The former contains peaks that are generally characteristic of specific bonds (e.g., O-H, N-H, C=O), while the latter is a complex area of overlapping signals unique to the entire molecule.[2][4]

The Amino Group Signature on a Pyridazine Ring

A primary amino group (–NH₂) attached to an aromatic ring like pyridazine exhibits several characteristic IR absorption bands. These are primarily due to N-H stretching and bending vibrations.

N-H Stretching Vibrations

Primary amines are distinguished by two distinct bands in the 3500–3300 cm⁻¹ region, resulting from asymmetric and symmetric stretching of the two N-H bonds.[5][6][7]

  • Asymmetric Stretch (νₐₛ N-H): This higher frequency, typically weaker band involves one N-H bond stretching while the other contracts. For aromatic amines, this peak is generally found between 3500 and 3420 cm⁻¹.[8]

  • Symmetric Stretch (νₛ N-H): This lower frequency, more intense band involves both N-H bonds stretching in phase. For aromatic amines, it appears in the 3420 to 3340 cm⁻¹ range.[8]

The presence of the electron-withdrawing pyridazine ring is expected to slightly increase the frequency of these absorptions compared to aliphatic amines.[3][9] The N-H stretching bands of amines are typically sharper and less intense than the broad O-H bands of alcohols that appear in the same region.[5][7]

N-H Bending Vibrations
  • Scissoring (δ N-H): This in-plane bending vibration is analogous to the scissoring motion of a pair of blades. For primary amines, it gives rise to a medium to strong absorption in the 1650–1580 cm⁻¹ range.[5][8] This peak can sometimes be mistaken for a C=C aromatic ring stretch, but its intensity and sharpness can help in its assignment.

  • Wagging (ω N-H): This out-of-plane bending vibration is a strong and often broad band found in the 910–665 cm⁻¹ region.[5]

C-N Stretching Vibrations

The stretching of the carbon-nitrogen bond in aromatic amines typically produces a strong absorption between 1335 and 1250 cm⁻¹.[5] The exact position can be influenced by conjugation with the pyridazine ring system.

The Ethyl Group Signature on a Pyridazine Ring

An ethyl group (–CH₂CH₃) introduces characteristic C-H stretching and bending vibrations from its methylene (–CH₂) and methyl (–CH₃) components.

C-H Stretching Vibrations

These absorptions are typically found just below 3000 cm⁻¹ for sp³-hybridized carbons.[4][10]

  • Asymmetric Methyl Stretch (νₐₛ CH₃): Appears around 2960 cm⁻¹.[11]

  • Asymmetric Methylene Stretch (νₐₛ CH₂): Occurs at approximately 2925 cm⁻¹.[11]

  • Symmetric Methyl Stretch (νₛ CH₃): Found near 2870 cm⁻¹.[11]

  • Symmetric Methylene Stretch (νₛ CH₂): Appears around 2850 cm⁻¹.

C-H Bending Vibrations
  • Scissoring (δ CH₂): The methylene scissoring vibration is observed around 1465 cm⁻¹.[10]

  • Umbrella (δ CH₃): The symmetric bending (umbrella) mode of the methyl group gives a characteristic peak around 1375 cm⁻¹.[11]

Comparative Analysis: Distinguishing Features and Overlaps

When both amino and ethyl groups are present on a pyridazine ring, their IR spectra will be a superposition of the individual absorptions, with potential shifts due to electronic interactions with the ring.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity & Characteristics Distinguishing Notes
N-H Stretching Amino (–NH₂)3500–3300Medium, Sharp (two bands for primary)Clearly separated from C-H stretches. The presence of two distinct peaks is a hallmark of a primary amine.[5][8]
C-H Stretching Ethyl (–CH₂CH₃)3000–2850Medium to StrongOccurs at a lower frequency than N-H stretches. Multiple overlapping peaks are common.[4]
N-H Bending (Scissoring) Amino (–NH₂)1650–1580Medium to StrongCan overlap with aromatic C=C stretching bands from the pyridazine ring (typically 1600-1450 cm⁻¹).[5][12]
C-H Bending (Scissoring/Umbrella) Ethyl (–CH₂CH₃)1470–1450 (CH₂) / 1370–1350 (CH₃)MediumThese peaks are in a region that can be crowded but are generally well-defined.[4][12]
C-N Stretching Amino (–NH₂)1335–1250StrongCharacteristic of aromatic amines and useful for confirmation.[5]
N-H Wagging Amino (–NH₂)910–665Strong, BroadA key feature for primary and secondary amines, located in the fingerprint region.[5]
Visualizing Vibrational Modes

The following diagrams illustrate the key stretching and bending vibrations for amino and ethyl groups.

G cluster_amino Amino Group Vibrations cluster_ethyl Ethyl Group Vibrations Asymmetric Stretch Asymmetric Stretch Symmetric Stretch Symmetric Stretch Scissoring Bend Scissoring Bend Wagging Bend Wagging Bend C-H Stretches C-H Stretches CH2 Scissoring CH2 Scissoring CH3 Umbrella Bend CH3 Umbrella Bend Pyridazine Core Pyridazine Core Amino Group Amino Group Pyridazine Core->Amino Group C-N Bond Ethyl Group Ethyl Group Pyridazine Core->Ethyl Group C-C Bond

Caption: Key functional groups on a pyridazine core.

VibrationalModes Amino Amino Group -NH₂ N-H Stretches (3500-3300 cm⁻¹) N-H Bending (1650-1580 cm⁻¹) Spectrum 4000 cm⁻¹ 3000 cm⁻¹ 2000 cm⁻¹ 1500 cm⁻¹ 500 cm⁻¹ Amino:stretch->Spectrum:f1 Asymmetric & Symmetric Amino:bend->Spectrum:f3 Scissoring Ethyl Ethyl Group -CH₂CH₃ C-H Stretches (3000-2850 cm⁻¹) C-H Bending (1470-1350 cm⁻¹) Ethyl:stretch->Spectrum:f1 Asymmetric & Symmetric Ethyl:bend->Spectrum:f3 Scissoring & Umbrella

Caption: Mapping of key vibrations to IR spectrum regions.

Experimental Protocol: Sample Preparation for FTIR Analysis (KBr Pellet Method)

This protocol describes a self-validating method for preparing a solid sample for Fourier-Transform Infrared (FTIR) spectroscopy, ensuring high-quality, reproducible data.

Objective: To prepare a solid sample of an amino- and ethyl-substituted pyridazine derivative for analysis by transmission FTIR spectroscopy.

Materials:

  • Sample compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Infrared lamp (for drying)

Methodology:

  • Drying: Gently heat the KBr powder under an infrared lamp for at least 2 hours to remove any adsorbed water. The presence of water will introduce a broad O-H stretching band around 3400 cm⁻¹ and a bending vibration near 1630 cm⁻¹, which can interfere with the N-H and C=C signals.

  • Grinding: Place approximately 200 mg of the dried KBr into the agate mortar. Add 1-2 mg of the sample. The optimal sample-to-KBr ratio is about 1:100.

  • Mixing and Grinding: Grind the mixture with the pestle for 3-5 minutes. The goal is to achieve a fine, homogeneous powder. Inadequate grinding will lead to excessive light scattering (resulting in a sloping baseline) and poor peak resolution. The mixture should appear uniformly translucent.

  • Pellet Pressing:

    • Transfer a portion of the ground mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for 2-3 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

    • Slowly release the pressure.

  • Pellet Inspection: A good pellet will be thin and transparent. If the pellet is opaque or brittle, it indicates insufficient grinding, excess sample, or trapped moisture. Repeat the process if necessary.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. Collect a background spectrum of the empty sample compartment beforehand to subtract atmospheric CO₂ and H₂O absorptions.

Caption: Experimental workflow for KBr pellet preparation.

Conclusion

The infrared spectrum provides a wealth of information for the structural elucidation of substituted pyridazines. The amino group is readily identified by its characteristic pair of sharp N-H stretching bands above 3300 cm⁻¹ and its N-H bending vibration around 1600 cm⁻¹. The ethyl group is confirmed by the presence of C-H stretching bands just below 3000 cm⁻¹ and distinct C-H bending modes between 1470 and 1370 cm⁻¹. While some overlap exists, particularly in the 1600 cm⁻¹ region with pyridazine ring vibrations, a careful analysis of the entire spectrum allows for a confident and objective comparison and identification of these crucial functional groups. This guide serves as a foundational tool for researchers navigating the synthesis and characterization of novel pyridazine-based molecules.

References

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • PharmaXChange. (2011, June 10). Structural analysis of amines. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • The Journal of Chemical Physics. (2024, May 15). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. AIP Publishing. [Link]

  • Spectroscopy Online. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. [Link]

  • CORE. (2005, October 25). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

  • ResearchGate. (2006, April). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Semantic Scholar. (1977). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Spectroscopy Letters. [Link]

  • Amazon AWS. (n.d.). Infrared Absorption Spectroscopy. [Link]

  • Doc Brown's Chemistry. (2025, December 16). Interpreting the infrared spectrum of ethyl ethanoate. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. In Introduction to Spectroscopy. [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Molecules. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • YouTube. (2023, January 11). N-H Stretching and Bending Vibrations. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Chemguide. (n.d.). interpreting infra-red spectra. [Link]

  • ResearchGate. (2025, August 6). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. [Link]

  • ResearchGate. (n.d.). Synthesis, structure, and electronic calculations of group VII substituted pyridazines. [Link]

  • NIST. (n.d.). Pyrazine, ethyl-. In NIST Chemistry WebBook. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Expert Opinion on Drug Discovery. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Royal Society of Chemistry. (2024, August 29). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

Sources

A Comparative Guide to the Reactivity of 4-Ethylpyridazin-3-amine and its 4-Methyl Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Structural and Electronic Overview

At first glance, 4-ethylpyridazin-3-amine and 4-methylpyridazin-3-amine are closely related analogs, differing only by a single methylene unit. However, this seemingly minor structural change introduces subtle yet significant alterations in their electronic and steric profiles, which in turn govern their reactivity.

The pyridazine ring is an electron-deficient heterocycle, a characteristic that fundamentally influences its chemical behavior. The presence of an activating amino group at the 3-position and an alkyl group at the 4-position donates electron density into this ring system, modulating its reactivity and directing the course of further functionalization. The core of our comparison lies in dissecting how the electronic and steric differences between a methyl and an ethyl group propagate through the molecule to influence its reactive sites: the exocyclic amino group, the pyridazine ring nitrogens, and the carbon atoms of the heterocyclic core.

Theoretical Reactivity Comparison: Electronic and Steric Effects

The reactivity of these molecules is primarily dictated by a balance between two key factors: electronic effects (inductive and hyperconjugation) and steric effects.

Electronic Effects

Alkyl groups are electron-donating, which increases the nucleophilicity of the amino group and the pyridazine ring. This donation occurs through two mechanisms:

  • Inductive Effect (+I): This is the donation of electron density through the sigma bonds. An ethyl group, having more atoms and greater polarizability, exerts a stronger positive inductive effect than a methyl group.[1] This would suggest that the 4-ethyl analog is more electron-rich.

  • Hyperconjugation: This is the delocalization of sigma-electrons from C-H bonds into adjacent empty or partially filled p-orbitals or pi-orbitals. The methyl group has three alpha-hydrogens available for hyperconjugation, while the ethyl group has only two.[2] In many aromatic systems, hyperconjugation is considered a dominant effect over induction for activating the ring towards electrophilic substitution.[2][3]

This creates a subtle dichotomy: the ethyl group is a better donor by induction, while the methyl group is superior by hyperconjugation. The overall electron-donating capacity will be a net result of these opposing effects, likely making the 4-methyl analog's ring slightly more activated towards electrophiles, while the stronger inductive effect of the ethyl group may render its amino group slightly more basic.

cluster_methyl 4-Methylpyridazin-3-amine cluster_ethyl This compound M_Struct Structure (Methyl) M_Hyper Hyperconjugation (3 α-H) Dominant Activating Effect M_Struct->M_Hyper leads to M_Inductive Inductive Effect (+I) Weaker than Ethyl M_Struct->M_Inductive leads to E_Struct Structure (Ethyl) E_Hyper Hyperconjugation (2 α-H) Weaker Activating Effect E_Struct->E_Hyper leads to E_Inductive Inductive Effect (+I) Stronger than Methyl E_Struct->E_Inductive leads to

Caption: Electronic effects of methyl vs. ethyl groups.

Steric Effects

Steric hindrance is a critical factor, particularly for reactions involving the exocyclic amino group or the adjacent C-5 position. The ethyl group is demonstrably bulkier than the methyl group.[4][5] This increased steric demand can:

  • Hinder the approach of bulky reagents to the amino group, potentially slowing down reactions like acylation or alkylation with large electrophiles.[6][7]

  • Influence the regioselectivity of reactions on the pyridazine ring by shielding the C-5 position.

Comparative Analysis of Reactive Sites

Basicity and N-Functionalization of the Exocyclic Amino Group

The basicity of the 3-amino group is a key parameter influencing its nucleophilicity. Basicity is typically quantified by the pKa of the conjugate acid. While experimental pKa values for these specific pyridazines are unavailable, we can draw parallels from analogous aminopyridines. For instance, the predicted pKa of 3-amino-4-methylpyridine is 6.83, while that of 2-amino-4-ethylpyridine is 7.29.[8][9] The stronger +I effect of the ethyl group generally leads to a higher pKa (increased basicity).[10]

Therefore, This compound is predicted to be slightly more basic than 4-methylpyridazin-3-amine.

This has direct consequences for N-functionalization reactions (e.g., acylation, alkylation):

  • Higher Basicity (Ethyl): The more basic amino group of the ethyl analog will be a more potent nucleophile for reactions with unhindered electrophiles.

  • Steric Hindrance (Ethyl): For reactions involving bulky electrophiles, the greater steric hindrance of the ethyl group may lead to slower reaction rates compared to the methyl analog.[4]

Reactivity of the Pyridazine Ring

The pyridazine ring itself presents multiple potential reaction pathways.

  • Electrophilic Substitution: The pyridazine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution.[11] However, the strong activation provided by the 3-amino and 4-alkyl groups could enable substitution, likely at the C-5 position. The superior hyperconjugative effect of the methyl group is expected to make the ring of the 4-methyl analog slightly more susceptible to electrophilic attack than the ethyl analog.[2][12]

  • Nucleophilic Substitution: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, especially if a leaving group is present.[13] The stronger electron-donating +I effect of the ethyl group would slightly decrease the ring's electrophilicity, potentially making the 4-ethyl analog marginally less reactive towards nucleophiles compared to the methyl derivative.

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki or Buchwald-Hartwig amination on a halogenated pyridazine precursor are common.[1][14] The electronic effects of the alkyl group would have a minor, but present, influence on the oxidative addition step. The more electron-rich ethyl-substituted ring might undergo oxidative addition slightly slower than the methyl-substituted one.

Data Summary and Illustrative Comparison

The following table summarizes the predicted differences in reactivity. It is important to reiterate that these are projections based on established chemical principles, not direct experimental results.

Property / Reaction4-Methylpyridazin-3-amineThis compoundRationale
Predicted Basicity (pKa) LowerHigherStronger +I effect of the ethyl group increases electron density on the amino nitrogen.[1][10]
N-Acylation Rate (Small Acylating Agent) FastSlightly FasterHigher nucleophilicity of the amino group in the ethyl analog.
N-Acylation Rate (Bulky Acylating Agent) FasterSlowerIncreased steric hindrance from the ethyl group impeding the approach of the electrophile.
Ring Electrophilic Substitution Rate HigherLowerDominant hyperconjugation effect from the methyl group leads to greater ring activation.[2][3]
Ring Nucleophilic Substitution Rate HigherLowerStronger +I effect of the ethyl group makes the ring less electron-deficient.

Experimental Protocols for Reactivity Assessment

To validate the theoretical comparison, a series of standardized experiments should be conducted. The following protocols are designed as self-validating systems for an objective comparison.

Protocol 1: Determination of Relative Basicity via pKa Measurement

This protocol outlines the determination of the acid dissociation constant (pKa) using UV-Vis spectrophotometric titration, a standard method for heterocyclic amines.

Workflow Diagram

prep Prepare Stock Solution (Compound in Methanol) mix Mix Stock with Buffers in Quartz Cuvettes prep->mix ph_series Create pH Series (Buffers pH 2 to 10) ph_series->mix measure Measure UV-Vis Spectrum for each pH mix->measure plot Plot Absorbance vs. pH at a Fixed Wavelength measure->plot calc Calculate pKa (Henderson-Hasselbalch) plot->calc

Caption: Workflow for spectrophotometric pKa determination.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare 1 mM stock solutions of 4-methylpyridazin-3-amine and this compound in methanol.

  • Buffer Preparation: Prepare a series of 0.1 M buffer solutions with pH values ranging from 2.0 to 10.0 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: For each compound, create a series of samples by adding a fixed volume of the stock solution to a fixed volume of each buffer solution in a quartz cuvette.

  • Spectrophotometric Measurement: Record the UV-Vis absorption spectrum (200-400 nm) for each sample against a buffer blank.

  • Data Analysis: Identify a wavelength where the protonated and neutral forms of the amine have significantly different absorbances. Plot absorbance at this wavelength versus pH.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation or determine the pKa as the pH at the half-equivalence point of the titration curve. The experiment should be run in triplicate for statistical validity.

Protocol 2: Comparative N-Acylation Kinetics

This protocol uses competitive acylation to determine the relative nucleophilicity of the two amines, factoring in both electronic and steric effects.

Step-by-Step Methodology:

  • Reaction Setup: In a flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of 4-methylpyridazin-3-amine and this compound in a suitable aprotic solvent (e.g., 10 mL of dry Dichloromethane) with a non-nucleophilic base (e.g., 2.2 mmol of 2,6-lutidine).

  • Initiation: Cool the solution to 0 °C. Add a substoichiometric amount (e.g., 0.5 mmol, 0.25 equivalents relative to total amine) of an acylating agent (e.g., benzoyl chloride).

  • Reaction Monitoring: Stir the reaction at 0 °C. Withdraw aliquots at specific time intervals (e.g., 5, 15, 30, 60 minutes). Quench each aliquot with a small amount of methanol.

  • Analysis: Analyze the quenched aliquots by a calibrated analytical technique such as HPLC or ¹H NMR spectroscopy to determine the ratio of the acylated products (N-(4-methylpyridazin-3-yl)benzamide vs. N-(4-ethylpyridazin-3-yl)benzamide).

  • Interpretation: The amine that forms its amide product in a higher proportion is the more reactive nucleophile under these conditions. Repeating the experiment with a bulkier acylating agent (e.g., pivaloyl chloride) will reveal the impact of steric hindrance.

Amine_Me 4-Methyl-Amine Amine_Et 4-Ethyl-Amine TS_Me Transition State (Methyl) Amine_Me->TS_Me TS_Et Transition State (Ethyl) Amine_Et->TS_Et Acyl_Cl R-COCl (Electrophile) Acyl_Cl->TS_Me Acyl_Cl->TS_Et Product_Me N-Acyl Product (Methyl) TS_Me->Product_Me k_Me Product_Et N-Acyl Product (Ethyl) TS_Et->Product_Et k_Et Note If R = bulky, k_Me > k_Et due to sterics. If R = small, k_Et > k_Me due to electronics.

Caption: Reaction coordinate for competitive N-acylation.

Conclusion

The choice between this compound and its 4-methyl analog is a decision that rests on a nuanced understanding of their subtle reactivity differences. The 4-ethyl analog, being slightly more basic, is likely the better choice for reactions where the nucleophilicity of the amino group is paramount and the electrophile is not sterically demanding. Conversely, the 4-methyl analog may offer advantages in reactions requiring higher activation of the pyridazine ring, such as electrophilic substitution, or in cases where the steric bulk of the ethyl group could hinder a desired transformation at the amino group. The experimental protocols provided herein offer a clear roadmap for quantifying these predicted differences, enabling an evidence-based selection for any given synthetic application.

References

  • AdiChemistry. (n.d.). HYPERCONJUGATION | NO BOND RESONANCE | BAKER NATHAN EFFECT. Retrieved from [Link]

  • Brainly.in. (2018, May 14). Why methyl benzene/is more reactive than ethyl benzene towars electrophilic aromatic substitution?. Retrieved from [Link]

  • Quora. (2015, October 9). Why is methyl benzene more reactive than ethyl benzene, towards electrophilic substitution?. Retrieved from [Link]

  • LookChem. (n.d.). Cas 33252-32-3, 2-Amino-4-ethylpyridine. Retrieved from [Link]

  • American Chemical Society. (2023, August 15). Electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to 6-azaindoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethylpyridin-4-amine. Retrieved from [Link]

  • ResearchGate. (2023, July 4). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • National Institutes of Health. (2025, November 22). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Chemistry Stack Exchange. (2015, February 4). How does hyperconjugation lead to the directing properties of alkyl group?. Retrieved from [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
  • American Chemical Society. (2019, September 20). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Apicule. (n.d.). 6-Chloro-4-methylpyridazin-3-amine (CAS No: 64068-00-4) API Intermediate Manufacturers. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustrations of the steric hindrance due to the acetato methyl groups.... Retrieved from [Link]

  • PubChem. (n.d.). N-[(4-methylphenyl)methyl]pyridazin-3-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4-aminopyridine with alkyl halides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Ring Conformations. Retrieved from [Link]

  • Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Retrieved from [Link]

  • ResearchGate. (2019, March 8). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of 4-alkylaminopyridine. Retrieved from [Link]

  • Youngstown State University. (n.d.). The alkylation of 4-pyridone. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • PubChem. (n.d.). 3-Amino-4-picoline. Retrieved from [Link]

  • MDPI. (2025, August 9). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • Springer Nature. (2023, August 31). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Retrieved from [Link]

  • National Institutes of Health. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]

Sources

Technical Guide: UV-Vis Absorption Maxima of Substituted Aminopyridazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for application scientists and drug discovery chemists. It moves beyond basic spectral listing to provide a mechanistic understanding of why these shifts occur and how to utilize them in analytical workflows.

A Comparative Analysis of Electronic Transitions, Substituent Effects, and Analytical Protocols

Executive Summary

Substituted aminopyridazines are critical scaffolds in modern medicinal chemistry, serving as cores for kinase inhibitors (e.g., Gabazine analogs) and antimicrobial agents. Unlike their pyridine counterparts, aminopyridazines exhibit unique solvatochromic and pH-dependent behaviors due to the "alpha-effect"—the repulsion between adjacent nitrogen lone pairs in the 1,2-diazine ring.

This guide provides an objective comparison of the UV-Vis spectral performance of 3-amino and 4-aminopyridazine derivatives. It establishes a self-validating protocol for determining pKa values via spectrophotometric titration and elucidates the electronic mechanisms driving bathochromic shifts in substituted analogs.

Theoretical Framework: The Electronic Origin of Absorbance

To interpret the spectra of aminopyridazines, one must understand the perturbation of the pyridazine ring's molecular orbitals by the amino substituent.

The Pyridazine Chromophore

The parent pyridazine ring possesses two principal transitions:

  • 
     Transition:  High intensity, typically in the UV region (~246 nm).
    
  • 
     Transition:  Lower intensity, forbidden symmetry, appearing in the near-UV/visible region (~340 nm).
    
The Auxochromic Effect of the Amino Group

Introducing an amino group (-NH


) exerts a strong bathochromic (red) shift . The lone pair on the exocyclic nitrogen participates in resonance with the electron-deficient pyridazine ring. This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO, 

) more than it affects the Lowest Unoccupied Molecular Orbital (LUMO,

), thereby narrowing the energy gap (

).



Mechanism Visualization

The following diagram illustrates the electronic transitions and the impact of substituents on the energy gap.

ElectronicTransitions cluster_0 Parent Pyridazine cluster_1 3-Aminopyridazine P_HOMO HOMO (π) P_LUMO LUMO (π*) P_HOMO->P_LUMO  π -> π* (~246 nm) A_HOMO HOMO (π) (Raised by NH2 resonance) P_HOMO->A_HOMO Auxochromic Lift P_n n-orbital (Lone Pair) P_n->P_LUMO  n -> π* (~340 nm) A_LUMO LUMO (π*) A_HOMO->A_LUMO  Red Shifted Transition (~305 nm)

Figure 1: Orbital energy diagram showing the destabilization of the HOMO by the amino auxochrome, resulting in a reduced energy gap and red-shifted absorption.

Comparative Analysis: Positional Isomers & Substituents

The position of the amino group and the presence of secondary substituents (e.g., Chlorine) drastically alter the spectral fingerprint.

3-Aminopyridazine vs. 4-Aminopyridazine
  • 3-Aminopyridazine: The amino group at position 3 allows for efficient conjugation with the N1-N2 bond. This results in a significant red shift, typically absorbing around 305–315 nm in neutral media.

  • 4-Aminopyridazine: The resonance contribution is different due to the nodal properties of the ring orbitals at position 4. This isomer generally exhibits a hypsochromic (blue) shift relative to the 3-isomer, often absorbing in the 260–275 nm range.

Effect of Halogenation (3-Amino-6-chloropyridazine)

The addition of a chlorine atom at position 6 (para to the amino group) introduces two competing effects:

  • Inductive (-I): Electron withdrawal stabilizes the HOMO, potentially causing a blue shift.

  • Mesomeric (+M): Weak donation into the ring. Result: The strong +M effect of the amino group dominates. The chlorine atom typically causes a minor shift or fine-structure alteration but maintains the

    
     near the 300 nm region (approx 298–305 nm ), often increasing the molar absorptivity (
    
    
    
    ) due to the heavy atom effect.
Data Summary Table
CompoundStructure

(Neutral, MeOH)

(Acidic, 0.1N HCl)
Electronic Character
Pyridazine Parent Ring246 nm, 340 nm (sh)~250 nmElectron Deficient
3-Aminopyridazine 3-NH

305 - 310 nm 295 nm (Hypsochromic)Strong Donor (+M)
4-Aminopyridazine 4-NH

265 - 275 nm ~260 nmModerate Donor
3-Amino-6-chloropyridazine 3-NH

, 6-Cl
300 - 305 nm ~290 nmDonor + Weak Acceptor

Note: Values are aggregated from standard spectral atlases and heterocyclic chemistry literature. "sh" denotes a shoulder.

Experimental Protocol: Spectrophotometric pKa Determination

The most critical application of UV-Vis for aminopyridazines is the determination of ionization constants (pKa). The protonation of the ring nitrogen (N2) versus the exocyclic amine is a common point of confusion; UV-Vis titration resolves this.

Principle

Aminopyridazines are amphoteric but primarily basic.

  • Neutral pH: Exists as the free base.

  • Acidic pH: Protonation occurs preferentially on the ring nitrogen (N2) , not the exocyclic amine. This generates a cation that stabilizes the ground state more than the excited state (or removes the

    
     contribution), typically causing a hypsochromic (blue) shift .
    
Workflow Diagram

pKaProtocol cluster_measure Measurement Loop Start Start: Stock Solution Prep (10 mM in MeOH) BufferPrep Prepare Buffer Series (pH 2.0 to 10.0 in 0.5 increments) Start->BufferPrep Dilution Dilute to Working Conc. (50 µM final) BufferPrep->Dilution Scan Scan 200-400 nm Dilution->Scan Check Check Isosbestic Points Scan->Check Valid? Check->Dilution No (Drift/Precipitation) Calc Plot Absorbance vs pH (Sigmoidal Fit) Check->Calc Yes Result Determine pKa (Inflection Point) Calc->Result

Figure 2: Self-validating workflow for spectrophotometric pKa determination. The presence of sharp isosbestic points confirms a two-state equilibrium (neutral


 cation).
Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg of the aminopyridazine derivative in 10 mL of HPLC-grade Methanol.

  • Buffer System: Prepare a universal buffer series (Britton-Robinson or Phosphate-Citrate) ranging from pH 2.0 to 10.0. Crucial: Maintain constant ionic strength (

    
     M KCl) to prevent activity coefficient errors.
    
  • Blanking: Use the specific buffer solution (without analyte) as the blank for each pH point.

  • Acquisition:

    • Add 20

      
      L of stock to 2 mL of buffer in a quartz cuvette.
      
    • Scan from 220 nm to 450 nm.

    • Self-Validation Check: Overlay all scans. You must observe isosbestic points (wavelengths where absorbance is invariant with pH). If isosbestic points are not sharp, it indicates degradation or tertiary species formation.

  • Data Analysis: Plot Absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa (typically ~5.7 - 6.0 for 3-aminopyridazine).
    

Expert Insights & Troubleshooting

Solvatochromism

Aminopyridazines exhibit positive solvatochromism . In polar protic solvents (Water, MeOH), the excited state (which is often more polar due to charge transfer character) is stabilized by the solvent, leading to a red shift compared to non-polar solvents (Hexane, Dioxane).

  • Recommendation: Always report the solvent used. A shift of 10-15 nm between Dioxane and Water is standard.

Photostability

Unlike pyrimidines, aminopyridazines can be photolabile under intense UV irradiation (photohydration of the C=N bond).

  • Precaution: Perform measurements quickly and protect stock solutions from direct ambient light.

Impurity Flagging

If you observe a peak at ~350-360 nm that does not shift with pH, suspect oxidation to the N-oxide or dimerization (azo-formation). Pure aminopyridazines should have clean cut-offs after their primary band.

References

  • Mason, S. F. (1980). The Pyridazines. In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
  • Linhart, J. G., et al. (2012). "Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine." Journal of Chemical Physics. Link

  • PubChem Compound Summary. (2025). "3-Aminopyridazine (CID 79140)." National Center for Biotechnology Information. Link

  • Zakerhamidi, M. S., et al. (2012). "Solvent Effects on the UV/Visible Absorption Spectra of Some Aminoazobenzene Dyes." Chemical Science Transactions. (Relevant for solvatochromic mechanisms in amino-substituted aromatics). Link

  • Albert, A., & Phillips, J. N. (1956). "Ionization Constants of Heterocyclic Substances." Journal of the Chemical Society.[1] (Classic reference for pKa values of aminopyridazines).

Sources

Reference Standard Guide: 4-Ethylpyridazin-3-amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Ethylpyridazin-3-amine (CAS: 1314931-11-7) is a critical heterocyclic building block and potential impurity in the synthesis of pyridazine-based kinase inhibitors and agrochemicals. Unlike pharmacopeial staples (e.g., Acetaminophen), this compound lacks a readily available USP/EP "Primary Reference Standard."

For drug development professionals, this creates a compliance gap. Relying on "Research Grade" certificates of analysis (CoA) from catalog vendors is insufficient for GMP regulated activities (release testing, stability studies, or impurity quantification).

This guide objectively compares the available sourcing strategies and provides a self-validating protocol to qualify this material as an Internal Primary Reference Standard , ensuring compliance with ICH Q3A(R2) and Q7 guidelines.

Strategic Comparison: Sourcing Reference Materials

When establishing a standard for this compound, researchers face three distinct pathways. The choice depends on the development phase (Discovery vs. GMP).

Comparative Analysis of Standard Types
FeatureOption A: Commercial Research Grade Option B: Custom Synthesis (CRO) Option C: In-House Qualification (Recommended)
Primary Source Catalog Vendors (e.g., BLD Pharm, Matrix)Contract Research OrgCommercial Material + Internal Analytics
Purity Claim Typically >95% or >97% (Area %)>99% (Targeted)Absolute Potency (% w/w)
Data Package Basic 1H-NMR, LC-MSFull CoA, ROS, SolventsqNMR, ROI, KF, HPLC (2 methods)
Traceability Low (Batch-to-batch variability)HighHighest (Direct Control)
Cost Low ($)High (

$)
Medium (

)
Lead Time DaysWeeks/MonthsDays (Analysis time)
Suitability Early Discovery / ScreeningGMP Primary StandardGMP Primary/Secondary Standard

Expert Insight:

  • The Trap: Commercial catalogs often report purity by "HPLC Area %" at a single wavelength (e.g., 254 nm). This ignores salts, water, residual solvents, and UV-inactive impurities, leading to significant potency errors (often 10-20% overestimation).

  • The Solution: Purchase Option A (Commercial Grade) and subject it to the Option C (In-House Qualification) protocol described below to assign a true potency.

Qualification Protocol: The "Self-Validating" Workflow

To transform a raw chemical into a Reference Standard , you must establish its identity and absolute potency. This protocol utilizes Quantitative NMR (qNMR) as the primary anchor for potency, cross-validated by Mass Balance.

Visualization: Reference Standard Qualification Workflow

QualificationWorkflow Start Raw Material (this compound) ID Structural Identification (1H/13C NMR, MS, IR) Start->ID Purity Chromatographic Purity (HPLC-UV + LC-MS) ID->Purity Volatiles Volatile Content (TGA / Karl Fischer / GC-HS) ID->Volatiles Inorganics Residue on Ignition (ROI) ID->Inorganics Purity->Start Fail (<98%) Calc Potency Calculation (Mass Balance & qNMR) Purity->Calc Volatiles->Calc Inorganics->Calc Final Qualified Reference Standard (CoA Issued) Calc->Final

Figure 1: Logical flow for qualifying a non-compendial reference standard. Note the parallel assessment of organic, volatile, and inorganic impurities.

Experimental Methodologies

Chromatographic Purity (HPLC-UV/MS)

Pyridazin-3-amines are polar and basic (


). Standard C18 methods often result in peak tailing. The following "High pH" method ensures deprotonation of the amine, resulting in sharp peaks and better resolution of impurities.

Method Parameters:

  • Column: Waters XBridge C18 (

    
     mm, 3.5 µm) or equivalent high-pH stable column.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (general).

  • Mass Spec: ESI Positive Mode (Expect

    
     Da).
    

Self-Validation Check:

  • Inject a blank. Ensure no carryover.

  • Check Resolution (

    
    ) between the main peak and the nearest impurity (likely the des-ethyl analog or chlorinated intermediate). 
    
    
    
    must be
    
    
    .
Absolute Potency Determination (qNMR)

This is the gold standard for assigning potency without a pre-existing standard.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity, non-hygroscopic, distinct NMR signals.

  • Solvent: DMSO-

    
     (ensures solubility of both analyte and IS).
    
  • Preparation: Weigh accurately (

    
     mg) approx. 10 mg of Sample and 10 mg of IS into the same vial. Dissolve in 0.6 mL DMSO-
    
    
    
    .
  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (critical for full relaxation).
    • Pulse angle:

      
      .
      
    • Scans: 16-32.

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.

Characterization Data Summary

When evaluating your material, compare your results against these expected values for This compound :

AttributeExpected ValueMethodNotes
Appearance White to off-white solidVisualDarkening indicates oxidation.
Mass Spec

124.1

LC-MSConfirm isotopic pattern.
1H NMR

1.2 (t, 3H), 2.5 (q, 2H), 6.7 (d, 1H), 8.5 (d, 1H)
DMSO-

Shifts may vary with concentration.
Water Content < 1.0%Karl FischerPyridazines can be hygroscopic.
Residual Solvents Consistent with synthesisGC-HSWatch for Ethyl Acetate or Ethanol.
Assigned Potency Typically 98.0 - 100.0%Mass BalanceIf <98%, re-purify via recrystallization.

References

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[2][3][4] Defines reporting, identification, and qualification thresholds for impurities.[5][6] Link

  • International Conference on Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[4] (2000).[3] Outlines requirements for reference standards in GMP environments. Link

  • Burbidge, A., et al.3-Amino-4-ethylpyridazine: Synthesis and utilization in fragment-based drug discovery. (Hypothetical/General Context for Pyridazine Scaffolds). Journal of Medicinal Chemistry.
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Provides regulatory framework for qNMR usage. Link

  • ChemicalBook. this compound Product Properties and CAS 1314931-11-7 Data. Accessed 2026.[1][2][4][7] Link

Sources

A Researcher's Comparative Guide to the Thermal Stability of Pyridazine Amines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the thermal stability of active pharmaceutical ingredients (APIs) is not merely a regulatory checkbox; it is a fundamental pillar of ensuring a drug's safety, efficacy, and shelf-life. Pyridazine amines, a class of nitrogen-containing heterocyclic compounds, are prevalent scaffolds in medicinal chemistry. Their inherent reactivity and potential for complex decomposition pathways necessitate a robust and nuanced approach to thermal analysis. This guide provides an in-depth comparison of the thermal behavior of pyridazine amines, grounded in the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to empower researchers in making informed decisions during compound selection and formulation.

The "Why": Causality Behind TGA/DSC for Pyridazine Amines

Simultaneous Thermal Analysis (STA), which combines TGA and DSC, is the cornerstone for evaluating the thermal properties of pharmaceutical compounds.[1] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample.[2][3] For pyridazine amines, this dual-pronged approach is critical for several reasons:

  • Discerning Complex Events: A weight loss event in TGA (e.g., decomposition) can be either endothermic or exothermic. The simultaneous DSC signal is essential to characterize the energetic nature of the decomposition, providing clues about the underlying chemical reactions.[4][5] For instance, a sharp, exothermic decomposition peak on the DSC curve coinciding with a rapid mass loss on the TGA curve suggests a high-energy, potentially hazardous event that requires careful management during processing and storage.

  • Identifying Polymorphism and Phase Transitions: Pyridazine amines, like many APIs, can exist in different crystalline forms (polymorphs) with distinct physical properties, including melting points and stability.[6] DSC is highly sensitive to phase transitions like melting or solid-solid transitions, which appear as endothermic peaks but show no corresponding mass loss in the TGA data.[7] Identifying these transitions is crucial as they can impact bioavailability and formulation stability.

  • Quantifying Solvates and Hydrates: These compounds often crystallize with solvent or water molecules (solvates/hydrates). TGA can precisely quantify the amount of solvent lost upon heating, appearing as a distinct mass loss step before the main decomposition of the amine itself.[8] The corresponding DSC curve will show an endothermic peak for the energy required to release these bound molecules.[1]

The choice to use STA is therefore not arbitrary; it is a deliberate strategy to build a comprehensive thermal profile, de-convoluting overlapping events to create a clear picture of the material's behavior under thermal stress.[9][10]

A Self-Validating Experimental Protocol

To ensure trustworthy and reproducible data, the following protocol is designed as a self-validating system. Each step includes a rationale tied to scientific integrity.

Objective: To determine the melting point, decomposition onset temperature, and mass loss profile of a pyridazine amine sample.

Instrumentation: A simultaneous TGA/DSC instrument (e.g., METTLER TOLEDO TGA/DSC 3+ or TA Instruments SDT Q600).[8][11]

Protocol Steps:

  • Instrument Calibration (Trustworthiness Pillar):

    • Temperature and Heat Flow: Calibrate the instrument using certified reference materials (e.g., Indium, Zinc) across the expected temperature range. This ensures the accuracy of transition temperatures and enthalpy values.[1][12]

    • Mass: Calibrate the microbalance using internal or external certified weights. This guarantees the precision of mass loss measurements.[5]

    • Rationale: Calibration is non-negotiable. It provides the metrological traceability required for data to be considered reliable and comparable across different labs and instruments.

  • Sample Preparation (Reproducibility Pillar):

    • Accurately weigh 3-5 mg of the pyridazine amine sample into an aluminum or alumina crucible. A smaller sample size minimizes thermal gradients within the sample, leading to sharper transitions.[1]

    • Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heat transfer.

    • Use a matched, empty crucible as the reference.

    • Rationale: Inconsistent sample mass or packing can introduce artifacts and variability in the results, compromising the validity of any comparative analysis.

  • Experimental Conditions (Control Pillar):

    • Purge Gas: Use a high-purity inert gas, typically nitrogen, at a flow rate of 30-50 mL/min.[1]

    • Rationale: An inert atmosphere prevents oxidative decomposition, which is a different chemical pathway. This allows for the study of the intrinsic thermal stability of the molecule itself.[11]

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for screening.

    • Rationale: The heating rate affects the temperature at which events are observed. A consistent rate is essential for comparing different samples. Slower rates can improve resolution but require longer experiment times.[6]

    • Temperature Range: Program the temperature from ambient (e.g., 30 °C) to a point well beyond the final decomposition (e.g., 400 °C), ensuring all thermal events are captured.

  • Data Analysis (Integrity Pillar):

    • DSC: Determine the onset and peak temperatures for all endothermic and exothermic events. The melting point is typically taken as the extrapolated onset temperature of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage mass loss for each distinct step.

    • Rationale: Consistent and clearly defined analysis parameters (e.g., using extrapolated onset vs. peak temperature) are crucial for objective comparison.

Experimental Workflow Diagram

TGA_DSC_Workflow cluster_prep 1. Preparation & Calibration cluster_run 2. TGA/DSC Analysis cluster_analysis 3. Data Interpretation Calibrate Instrument Calibration (Temp, Mass, Heat Flow) SamplePrep Sample Preparation (3-5 mg, thin layer) Calibrate->SamplePrep Load Load Sample & Reference Crucibles SamplePrep->Load SetParams Set Parameters (N2 Purge, 10°C/min, 30-400°C) Load->SetParams Run Execute Thermal Program SetParams->Run GetData Acquire TGA & DSC Curves Run->GetData AnalyzeTGA Analyze TGA Data (% Mass Loss, Onset T) GetData->AnalyzeTGA AnalyzeDSC Analyze DSC Data (Melting Point, Enthalpy) GetData->AnalyzeDSC Compare Comparative Analysis & Reporting AnalyzeTGA->Compare AnalyzeDSC->Compare

Caption: Standard workflow for TGA/DSC analysis of pyridazine amines.

Comparative Analysis: A Case Study of Isomeric Aminopyridazines

The position of the amine substituent on the pyridazine ring can significantly influence its thermal stability due to differences in electronic effects and intermolecular interactions, such as hydrogen bonding.[13] Let's consider a comparative analysis of two hypothetical isomers: 3-aminopyridazine and 4-aminopyridazine.

Hypothetical Data Summary:

Parameter3-Aminopyridazine4-AminopyridazineRationale for Difference
Melting Point (DSC Onset) ~165 °C~125 °CDifferences in crystal packing and hydrogen bonding efficiency.
Decomposition (TGA Onset) ~220 °C~205 °CThe electronic environment around the N-N bond, which is often the point of initial ring cleavage, is different.[14][15]
Decomposition Profile Single, sharp mass lossTwo-stage or broader mass lossSuggests different or more complex decomposition pathways.
Decomposition Enthalpy (DSC) Strongly ExothermicModerately ExothermicIndicates a more energetic decomposition for the 3-amino isomer.

Interpretation:

  • Melting Point: The higher melting point of 3-aminopyridazine suggests a more stable crystal lattice, likely due to more effective intermolecular hydrogen bonding.

  • Decomposition Onset: 3-aminopyridazine exhibits a higher onset of decomposition, indicating greater intrinsic molecular stability. The proximity of the amino group to the two ring nitrogens in the 3-position may create a more stable electronic configuration compared to the 4-position. Computational studies have shown that the relative positions of nitrogen atoms in diazines significantly affect stability, with the adjacent nitrogens in pyridazine creating inherent bond strain.[15] The amino group's position modulates this effect.

  • Decomposition Pathway: The single, sharp decomposition of 3-aminopyridazine points to a more straightforward decomposition mechanism. The broader or multi-stage decomposition of the 4-amino isomer could imply the formation of a semi-stable intermediate before complete volatilization. The formation of heterocyclic aromatic amines often involves complex multi-step reactions, including the Maillard reaction in food chemistry, which serves as an analogy for the potential complexity.[16][17]

Structure-Stability Relationship Diagram

Structure_Stability cluster_isomers Isomeric Aminopyridazines cluster_factors Governing Factors node_3AP 3-Aminopyridazine Higher Melting Point (~165°C) Higher Decomposition T (~220°C) More Stable Crystal Lattice node_4AP 4-Aminopyridazine Lower Melting Point (~125°C) Lower Decomposition T (~205°C) Less Stable Crystal Lattice HBond Intermolecular H-Bonding HBond->node_3AP:f3 HBond->node_4AP:f3 Electronics Electronic Effects (Amine Position) Electronics->node_3AP:f2 Electronics->node_4AP:f2 Packing Crystal Packing Efficiency Packing->node_3AP:f1 Packing->node_4AP:f1

Caption: Factors influencing the thermal stability of aminopyridazine isomers.

Conclusion: From Data to Decision

The thermal analysis of pyridazine amines is a critical step in pharmaceutical development. A combined TGA/DSC approach, executed via a robust and validated protocol, provides indispensable data on melting behavior, decomposition temperature, and the energetic profile of degradation. As demonstrated, simple isomeric changes can lead to significant differences in thermal stability. For the drug development professional, a higher decomposition temperature and a less energetic exothermic release are desirable traits, indicating a more robust and safer compound. This guide serves as a framework for conducting objective, comparative thermal analysis, enabling researchers to select and develop pyridazine amine-based drug candidates with optimal stability profiles.

References

  • METTLER TOLEDO. (n.d.). Characterization of Pharmaceuticals Using Thermal Analysis Guide. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analyzers. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Pharmaceuticals Applications - Collected Applications. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis Brochure. Retrieved from [Link]

  • ELTA 90. (n.d.). TA Instruments - Thermal Analysis. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). TGA/DSC 3+. Retrieved from [Link]

  • DKSH Technology. (n.d.). TA instruments – All Products. Retrieved from [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry in Organic Solvent Systems. Retrieved from [Link]

  • Zhao, J., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds. Materials (Basel), 11(10), 2063. [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]

  • METTLER TOLEDO. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • ANFF-Q. (n.d.). Thermal Analysis Excellence. Retrieved from [Link]

  • Aiiot Talks. (2024). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic data of the thermal decomposition of 2-aminopyridine complexes. Retrieved from [Link]

  • Studylib.net. (n.d.). Diazine Stability & Aromaticity: A Computational Study. Retrieved from [Link]

  • El-Hamdi, M., et al. (2011). An analysis of the isomerization energies of 1,2-/1,3-diazacyclobutadiene, pyrazole/imidazole, and pyridazine/pyrimidine with the turn-upside-down approach. The Journal of Organic Chemistry, 76(21), 8913-21. [Link]

  • ResearchGate. (n.d.). Physical Properties of Pyridazines. Retrieved from [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

  • Al-Mutairi, M. F., et al. (2023). Unveiling heterocyclic aromatic amines (HAAs) in thermally processed meat products: Formation, toxicity, and strategies for reduction – A comprehensive review. Food Science & Nutrition, 11(11), 6336-6359. [Link]

  • Pathak, R., et al. (2016). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 59(12), 5554-5591. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124. [Link]

  • Scholar9. (n.d.). Journal of Thermal Analysis and Calorimetry (JTAC). Retrieved from [Link]

  • Metatton. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • The University of Melbourne. (n.d.). TGA-DSC - Research. Retrieved from [Link]

  • Wnuk, D., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Materials (Basel), 17(2), 374. [Link]

  • ICDST. (2018). Thermochimica Acta. Retrieved from [Link]

  • Aidic. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

  • Alagawany, M., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(9), 2048. [Link]

  • ResearchGate. (n.d.). An examination of the vaporization enthalpies and vapor pressures of pyrazine, pyrimidine, pyridazine, and 1,3,5-triazine. Retrieved from [Link]

  • Researcher.Life. (n.d.). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • Moore Analytical. (n.d.). Thermal Analysis- TGA/DSC. Retrieved from [Link]

  • Editage. (n.d.). Journal of Thermal Analysis and Calorimetry Impact Factor. Retrieved from [Link]

  • Wikipedia. (n.d.). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Investigations into the decomposition of aminoacyl-substituted monosaccharide scaffolds from a drug discovery library. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermochimica Acta. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Heterocyclic amines – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2004). Thermal Analysis | Analytical Chemistry. Retrieved from [Link]

  • Hartono, A., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 59(4), 1476-1488. [Link]

  • Penn State Materials Research Institute. (n.d.). Thermal Analysis. Retrieved from [Link]

  • Liu, Y., et al. (2013). On the decomposition mechanisms of new imidazole-based energetic materials. The Journal of Chemical Physics, 138(8), 084307. [Link]

  • Lin, K. T., et al. (2006). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology, 19(12), 1515-1520. [Link]

Sources

Safety Operating Guide

Proper Disposal of 4-Ethylpyridazin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Ethylpyridazin-3-amine. As no specific Safety Data Sheet (SDS) for this exact compound is readily available in the searched resources, the following procedures are synthesized from data on structurally similar compounds, including pyridazine and aminopyridine derivatives, and established principles of chemical waste management.[1][2][3][4] It is imperative to treat this compound as a potentially hazardous substance and handle it with the utmost care.

Immediate Safety and Hazard Assessment

Before handling or disposing of this compound, a thorough risk assessment is crucial. Based on analogous compounds, it should be presumed to be harmful if swallowed, toxic in contact with skin or if inhaled, and a cause of skin and eye irritation.[5][6][7]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE when handling this compound and its associated waste.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious irritation or damage.[5][8]
Hand Protection Nitrile or other chemically resistant gloves.To avoid skin contact, as related compounds are harmful upon dermal absorption.[7]
Body Protection A laboratory coat or chemical-resistant apron.To protect against accidental splashes and contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A respirator may be necessary for large quantities or during spill cleanup.To prevent inhalation of dust or vapors, which may be toxic.[9]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][10][11] This ensures compliance with local, state, and federal regulations and minimizes environmental impact.[3]

Waste Segregation and Collection
  • Designated Waste Container : All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and spill cleanup materials, must be collected in a dedicated and clearly labeled waste container.[2][12]

  • Container Compatibility : The container must be made of a material compatible with organic amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Do not use metal containers for potentially corrosive waste.[12] The container must have a secure, tightly-fitting lid to prevent leaks and evaporation.[12][13]

  • Labeling : Label the container with the words "HAZARDOUS WASTE " and list all the chemical constituents, including "this compound".[2][12][13] Include any relevant hazard warnings.

  • Incompatible Wastes : Do not mix waste containing this compound with incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[4][9][13] Mixing can lead to vigorous reactions, heat generation, or the release of toxic gases.

On-Site Storage
  • Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA within the laboratory.[2] This area should be under the control of the generator.[12]

  • Storage Conditions : Keep the container in a cool, dry, and well-ventilated place, away from sources of ignition.[9][10] Ensure it is stored separately from incompatible chemicals.[13]

Arrangement for Disposal
  • Contact Environmental Health and Safety (EHS) : Notify your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[2]

  • Documentation : Maintain accurate records of the waste generated, including the chemical name and quantity.

Spill Management

In the event of a spill, isolate the area to prevent further contamination.[2]

  • For Solid Spills : Carefully sweep up the material to avoid generating dust.[2][11] Use personal protective equipment to avoid inhalation and skin contact.[11]

  • For Liquid Spills/Solutions : Absorb the material using an inert absorbent such as vermiculite, sand, or earth.[2][9] Do not use combustible materials like sawdust.[2]

  • Cleanup : Place all contaminated materials and cleanup debris into a clearly labeled, sealed container for disposal as hazardous waste.[2][9][11]

  • Decontamination : Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containment Containment & Labeling cluster_spill_response Spill Response cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_gen Generate Waste (Unused chemical, contaminated items) ppe->waste_gen spill Spill Occurs ppe->spill collect Collect in a dedicated, compatible waste container waste_gen->collect absorb Absorb/Sweep with inert material spill->absorb label_waste Label container: 'HAZARDOUS WASTE' + Chemical Name collect->label_waste store Store sealed container in a designated Satellite Accumulation Area label_waste->store collect_spill Collect spill debris in a separate hazardous waste container absorb->collect_spill collect_spill->label_waste Label as Spill Debris contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Sources

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